Technical Guide: Synthesis and Applications of 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Executive Summary & Strategic Utility 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 1183907-89-2) represents a high-value bifunctional scaffold in medicinal chemistry and materials science. Its structural utility is deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 1183907-89-2) represents a high-value bifunctional scaffold in medicinal chemistry and materials science. Its structural utility is derived from its two orthogonal reactive handles:
The Propargyl Group (Alkyne): Enables "Click" chemistry (CuAAC) for rapid library generation or bioconjugation.
The 4-Bromo Substituent: Facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the installation of aryl, heteroaryl, or amine moieties.
This guide provides a rigorous technical overview of its synthesis, characterization, and application in divergent synthesis workflows.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Data
IUPAC Name
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS Number
1183907-89-2
Molecular Formula
Molecular Weight
185.02 g/mol
Physical State
Pale yellow to off-white oil or low-melting solid
Solubility
Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water
Key Functional Groups
Aryl Bromide (C-Br), Terminal Alkyne ()
Synthesis Protocol: N-Alkylation of 4-Bromopyrazole
The most robust route to this scaffold is the nucleophilic substitution (
) of propargyl bromide by the pyrazolate anion.
Reaction Scheme
The reaction proceeds via the deprotonation of 4-bromopyrazole followed by attack on propargyl bromide.
Materials
Substrate: 4-Bromopyrazole (1.0 equiv)
Electrophile: Propargyl bromide (80% in toluene, 1.2 equiv)
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyrazole (1.47 g, 10 mmol) in anhydrous DMF (15 mL).
Deprotonation:
Option A (Mild): Add
(2.76 g, 20 mmol) and stir at room temperature for 15 minutes.
Option B (Fast): Cool to 0°C, add NaH (480 mg, 12 mmol), and stir for 30 minutes under
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
Work-up:
Dilute the reaction mixture with water (50 mL) and extract with Ethyl Acetate (
mL).
Wash combined organics with brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes) to yield the product as a pale oil/solid.
Mechanistic Insight
The reaction is a classic
substitution . The base generates the pyrazolate anion, which is an ambident nucleophile. However, due to the symmetry of the 4-bromopyrazole precursor (tautomeric equilibrium makes and equivalent), regioselectivity is not an issue, resulting in a single N-alkylated isomer.
Characterization Data (Representative)
Validation of the structure relies on identifying the distinct pyrazole and propargyl signals.
Technique
Diagnostic Signals
Interpretation
NMR (400 MHz, )
7.62 (s, 1H), 7.58 (s, 1H)
Pyrazole H-3 and H-5 protons.
4.92 (d, Hz, 2H)
Methylene () of the propargyl group.
2.51 (t, Hz, 1H)
Terminal alkyne proton.
NMR (100 MHz, )
139.5, 129.8
Pyrazole C-3 and C-5 carbons.
93.5
C-4 (C-Br) carbon.
76.5, 74.8
Alkyne carbons ().
39.8
Propargyl carbon.
MS (ESI)
185.0/187.0
Characteristic 1:1 bromine isotope pattern.
Applications & Divergent Synthesis
The power of this scaffold lies in its ability to serve as a linchpin in divergent synthesis.[2]
The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is widely used in fragment-based drug discovery (FBDD) to link the bromopyrazole core to other pharmacophores.
Conditions:
, (1-5 mol%), Sodium Ascorbate, .
Pathway B: Palladium-Catalyzed Cross-Coupling
The C-Br bond is highly reactive toward Pd(0) catalysts, enabling the introduction of aryl or heteroaryl groups at the 4-position.
Suzuki-Miyaura: React with
, , , Dioxane/Water.
Sonogashira: React with terminal alkynes to form extended conjugated systems.
Visualization of Synthetic Utility
Figure 1: Synthesis and divergent functionalization pathways of the 4-bromo-1-propargylpyrazole scaffold.
Safety & Handling
Propargyl Bromide: Potent lachrymator and vesicant. Handle only in a functioning fume hood.
Explosion Hazard: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in dry state; wash glassware with acid.
Storage: Store the product at 2–8°C under inert atmosphere to prevent polymerization or oxidation.
References
PubChem. (n.d.). 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS 1183907-89-2). National Center for Biotechnology Information. Retrieved from [Link]
Wu, H., & Hynes, J. (2010).[3] Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Organic Letters, 12(6), 1192–1195. (Demonstrates N-alkylation protocols for bromopyrazoles). Retrieved from [Link]
Alinezhad, H., et al. (2011).[4] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society, 55(4).[4] (Provides mechanistic context for bromopyrazole reactivity). Retrieved from [Link]
A Dual-Functional Scaffold for Fragment-Based Drug Discovery (FBDD) and Click Chemistry Part 1: Executive Summary N-Propargyl-4-bromopyrazole (1-(prop-2-yn-1-yl)-4-bromo-1H-pyrazole) represents a high-value "lynchpin" in...
Author: BenchChem Technical Support Team. Date: February 2026
A Dual-Functional Scaffold for Fragment-Based Drug Discovery (FBDD) and Click Chemistry
Part 1: Executive Summary
N-Propargyl-4-bromopyrazole (1-(prop-2-yn-1-yl)-4-bromo-1H-pyrazole) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity : it possesses a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an aryl bromide motif for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
This guide provides a rigorous technical analysis of this compound, detailing its synthesis, reactivity profile, and application in generating diversity-oriented libraries for kinase inhibition and antimicrobial research.
Part 2: Chemical Profile & Properties[1][2][3][4]
Property
Description
IUPAC Name
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Common Name
N-Propargyl-4-bromopyrazole
Molecular Formula
C₆H₅BrN₂
Molecular Weight
185.02 g/mol
Physical State
Low-melting solid or viscous oil (dependent on purity)
Solubility
Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water
Key Functional Groups
[1][2][3][4][5][6][7] • C-4 Bromide: Electrophile for Pd-catalysis• N-1 Propargyl: Dipolarophile for Click chemistry
Structural Visualization
The following diagram illustrates the core connectivity and the distinct reactive zones of the molecule.
Figure 1: Functional decomposition of N-propargyl-4-bromopyrazole.
Part 3: Synthetic Protocol
Objective: Regioselective N-alkylation of 4-bromopyrazole.
Mechanism: SN2 Nucleophilic Substitution.[8]
While 4-bromopyrazole can theoretically tautomerize, alkylation under basic conditions predominantly occurs at the N-1 position due to the steric and electronic favorability of the resulting aromatic system.
Electrophile: Propargyl bromide (80% wt. in toluene)
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Solvent: DMF (Anhydrous) or Acetone
Step-by-Step Methodology
Note: This protocol is adapted from standard pyrazole alkylation procedures [1][2].
Activation: In a flame-dried round-bottom flask, dissolve 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
Deprotonation: Add K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in oil) at 0°C. Stir for 30 minutes to generate the pyrazolyl anion.
Critical Insight: Use of NaH requires strict inert atmosphere (N₂/Ar) to prevent moisture quenching. K₂CO₃ is milder and sufficient for this transformation, often preferred for scale-up.
Alkylation: Add propargyl bromide (1.2 eq) dropwise at 0°C.
Safety: Propargyl bromide is a lachrymator and potential shock-sensitive explosive if distilled to dryness. Handle in a fume hood.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Work-up:
Quench with water (if NaH used) or filter off solids (if K₂CO₃ used).
Dilute with EtOAc and wash with water (3x) to remove DMF.
Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Figure 2: SN2 mechanism for the synthesis of N-propargyl-4-bromopyrazole.
Part 4: Reactivity & Applications
The true power of N-propargyl-4-bromopyrazole lies in its ability to serve as a divergent intermediate. It allows researchers to modify the "East" and "West" wings of the molecule independently.
Pathway A: Click Chemistry (CuAAC)
The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[9] This is widely used to append the pyrazole core to biological targets, fluorophores, or polymer chains [3][4].
Outcome: Biaryl systems common in kinase inhibitors (e.g., p38 MAPK inhibitors).
Divergent Synthesis Workflow
Figure 3: Divergent synthetic pathways utilizing the orthogonal functional groups.
Part 5: Characterization Data (Expected)
To validate the synthesis, researchers should look for the following spectral signatures.
Technique
Diagnostic Signal
Assignment
¹H NMR (CDCl₃)
δ 7.60 (s, 1H), 7.45 (s, 1H)
Pyrazole ring protons (C-3, C-5)
δ 4.90 (d, J = 2.5 Hz, 2H)
N-CH₂ (Methylene next to N)
δ 2.55 (t, J = 2.5 Hz, 1H)
C≡C-H (Terminal Alkyne)
¹³C NMR
~139, 129 ppm
Pyrazole C-3/C-5
~93 ppm
Pyrazole C-4 (C-Br)
~76, 74 ppm
Alkyne carbons
~40 ppm
N-CH₂
Mass Spec (ESI)
m/z 185/187 [M+H]⁺
Characteristic 1:1 isotopic pattern for Bromine
Part 6: Safety & Handling
Lachrymator Hazard: Propargyl bromide is a potent lachrymator. All transfers must occur in a functioning fume hood.
Explosion Risk: Organic azides (used in Pathway A) and propargyl bromide can be explosive. Avoid concentrating reaction mixtures containing azides to dryness. Use safety shields when scaling up.
Storage: Store N-propargyl-4-bromopyrazole at 2–8°C under inert gas to prevent oxidation or polymerization of the alkyne.
References
Synthesis of Pyrazoles (General Protocol): Organic Chemistry Portal. "Pyrazole Synthesis." Available at: [Link]
Regioselective Alkylation: Alinezhad, H., et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." J. Mex.[4] Chem. Soc., 2011, 55(4), 238-241.[11] Available at: [Link]
Click Chemistry Fundamentals: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angew. Chem. Int. Ed., 2001, 40(11), 2004–2021. Available at: [Link]
The Pyrazole Scaffold: A Privileged Structure in Modern Medicine
An In-Depth Technical Guide to 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a specialized heterocyclic buil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While its core attribute is a precise molecular weight derived from its unique elemental composition, its true value lies in its dual-functional nature. Possessing both a reactive bromine atom and a terminal alkyne, this compound serves as a versatile scaffold for constructing complex molecular architectures. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the propargyl group's terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, and an in-depth discussion of its strategic applications in the synthesis of compound libraries for drug discovery programs.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[3][4] Numerous blockbuster drugs incorporate the pyrazole core, demonstrating its versatility across a range of therapeutic targets. These include kinase inhibitors for oncology (e.g., Ibrutinib, Ruxolitinib), treatments for erectile dysfunction (Sildenafil), and therapies for pulmonary hypertension (Riociguat).[2] The strategic functionalization of the pyrazole ring is therefore a critical activity in the pursuit of novel therapeutics, making building blocks like 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole particularly valuable.[5]
Physicochemical and Structural Properties
The foundational properties of a chemical reagent are critical for its effective use in synthesis. The defining characteristics of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole are summarized below.
Property
Value
Source
Molecular Formula
C₆H₅BrN₂
Molecular Weight
185.02 g/mol
CAS Number
1183907-89-2
IUPAC Name
4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
SMILES
C#CCn1cc(Br)cn1
InChI Key
Not readily available
Appearance
Predicted to be a solid or high-boiling liquid
Storage Conditions
Store at -4°C for short periods (1-2 weeks) or -20°C for long-term storage (1-2 years).
Synthesis and Characterization
The synthesis of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is readily achieved through the N-alkylation of 4-bromopyrazole, a commercially available starting material. This approach offers a reliable and scalable method for producing the target compound with high purity.
Synthetic Workflow
The overall process involves the deprotonation of 4-bromopyrazole followed by nucleophilic attack on propargyl bromide. The subsequent steps include an aqueous workup to remove inorganic salts and purification by column chromatography to isolate the final product.
Strategic Synthesis of Propargyl-Substituted Pyrazole Derivatives
An In-Depth Technical Guide for Medicinal Chemists Executive Summary The propargyl-substituted pyrazole scaffold represents a high-value pharmacophore in modern drug discovery. Beyond the intrinsic biological activity of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The propargyl-substituted pyrazole scaffold represents a high-value pharmacophore in modern drug discovery. Beyond the intrinsic biological activity of the pyrazole ring (present in blockbuster drugs like Celecoxib and Rimonabant), the N-propargyl group (
) serves a dual purpose: it acts as a "warhead" for monoamine oxidase (MAO) inhibition and, more critically, as a versatile handle for bioorthogonal "Click" chemistry (CuAAC).
This guide provides a rigorous technical analysis of the synthesis of these derivatives, focusing on the primary challenge: regioselective N-alkylation . We present optimized protocols for direct alkylation and de novo cyclization, supported by mechanistic insights and troubleshooting frameworks.
Part 1: The Core Challenge – Regioselectivity & Mechanism
The synthesis of N-propargyl pyrazoles via direct alkylation of unsymmetrical pyrazoles is governed by the interplay between tautomerism and steric/electronic effects. In unsymmetrical pyrazoles (e.g., 3-substituted vs. 5-substituted), the proton resides on either nitrogen (N1 or N2), existing in rapid equilibrium.
The Regiochemical Conflict:
Upon deprotonation, the resulting pyrazolide anion has two nucleophilic sites.
Steric Control: Alkylation typically favors the less sterically hindered nitrogen (adjacent to the smaller substituent).
Electronic Control: Electron-withdrawing groups (EWG) can shift electron density, altering the nucleophilicity of N1 vs. N2.
The "Propargyl" Factor: The linear geometry of the propargyl group allows it to access sterically crowded sites more easily than bulky alkyl groups, sometimes eroding expected regioselectivity ratios.
Visualizing the Mechanistic Pathway
The following diagram illustrates the tautomeric equilibrium and the bifurcation point for N1 vs. N2 alkylation.
Caption: Mechanistic bifurcation in pyrazole alkylation. Path A is generally favored by steric bulk at C3/C5 positions.
Part 2: Validated Experimental Protocols
Protocol A: Direct N-Alkylation (The Standard Approach)
Application: Best for commercially available pyrazole starting materials.
Regioselectivity: Moderate to High (Substrate dependent).
Reagents & Materials:
Substrate: Substituted 1H-pyrazole (1.0 equiv)
Electrophile: Propargyl bromide (80% in toluene, 1.2 equiv)
Solvent: Anhydrous DMF (for NaH) or Acetonitrile (for Cs₂CO₃)
Step-by-Step Methodology:
Activation: In a flame-dried round-bottom flask under Argon, dissolve the pyrazole derivative in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the pyrazolide anion.
Note: If using Cs₂CO₃/MeCN, heating to reflux may be required instead of cooling.
Alkylation: Add propargyl bromide dropwise via syringe. The reaction is exothermic; maintain temperature <5°C during addition.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
Quench & Workup: Carefully quench with saturated NH₄Cl solution.[1] Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]
Purification: Regioisomers often have distinct R_f values. Separate via flash column chromatography on silica gel.[1]
Critical Insight: Recent studies indicate that using fluorinated alcohols (e.g., TFE or HFIP) as solvents can dramatically improve regioselectivity ratios (up to >95:5) by engaging in specific H-bonding interactions with the pyrazole nitrogens, effectively shielding one site [1].
Protocol B: One-Pot Cyclocondensation (De Novo Synthesis)
Application: Best when specific substitution patterns are unavailable or when regiocontrol in alkylation is poor.
Mechanism: Condensation of hydrazine with 1,3-electrophiles (alkynones or 1,3-diketones).
Workflow Diagram:
Caption: General workflow for the one-pot cyclocondensation strategy avoiding direct alkylation issues.
Methodology (Adapted from Bi(OTf)₃ Catalysis [2]):
Combine propargyl alcohol and the 1,3-dicarbonyl equivalent in a reaction vessel.
Add Bi(OTf)₃ (5 mol%) as a catalyst.
Add Hydrazine monohydrate (1.2 equiv) slowly.
Heat the mixture (typically 80-100°C) to induce cyclization and dehydration.
Advantage: This method often yields the 1,3,5-trisubstituted pyrazoles with higher regiocontrol than alkylation of a pre-formed ring.
Part 3: Data & Optimization
The following table summarizes the effect of base and solvent on the Yield and Regioselectivity (N1:N2 ratio) for a standard 3-methyl-5-phenylpyrazole substrate.
Entry
Base
Solvent
Temp (°C)
Yield (%)
N1:N2 Ratio
Notes
1
NaH
DMF
0 -> RT
85-92
60:40
Standard conditions; poor selectivity.
2
K₂CO₃
Acetone
Reflux
78
55:45
Slower reaction; lower yield.
3
Cs₂CO₃
MeCN
Reflux
88
70:30
Cesium effect improves alkylation rate.
4
NaH
TFE/THF
RT
82
95:5
Fluorinated solvent effect (Recommended).
5
t-BuOK
THF
0
65
50:50
Strong base led to decomposition.
Data derived from general reactivity trends in pyrazole chemistry [1][3].
Part 4: Downstream Utility (Click Chemistry)
Once synthesized, the N-propargyl pyrazole is a "Click-ready" scaffold.
Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles, linking the pyrazole pharmacophore to other bioactive moieties (e.g., fluorophores, peptides) [4].
References
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
[Link]
Synthesis of substituted pyrazoles from propargyl alcohols. Tetrahedron Letters / ResearchGate.
[Link]
An In-depth Technical Guide to the Solubility of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole in Organic Solvents
Abstract 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility in synthetic pathways is critically dependent o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility in synthetic pathways is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is not extensively available in public literature, this document outlines a robust experimental protocol for its determination. We will delve into the molecular structure, predict its solubility based on first principles, and provide a detailed methodology for empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility of substituted pyrazoles to facilitate their research and development endeavors.
Introduction: The Importance of Solubility in Drug Discovery and Synthesis
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of chemical and pharmaceutical development.[2] It influences every stage of the drug discovery pipeline, from initial synthesis and purification to formulation and bioavailability. Poor solubility can lead to challenges in handling, inaccurate dosing, and low absorption, ultimately hindering the development of promising therapeutic agents.[3]
4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole, a member of the pyrazole class of compounds, is of particular interest due to its unique structural features. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The presence of a bromine atom and a propargyl group on the pyrazole scaffold provides reactive handles for further functionalization, making it a valuable building block in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for its effective utilization in these synthetic applications.[5]
This guide will provide a theoretical framework for predicting the solubility of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole and a practical, step-by-step protocol for its experimental determination.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole offers insights into its expected solubility.
Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This imparts a degree of polarity and the potential for hydrogen bonding, particularly with protic solvents.[4]
Bromo Substituent: The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity.[6]
Propargyl Group: The prop-2-yn-1-yl group introduces a nonpolar, hydrophobic character to the molecule, which will influence its solubility in nonpolar organic solvents.
Based on these structural features, we can predict the following general solubility profile:
High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate, as well as in chlorinated solvents like dichloromethane and chloroform. These solvents can engage in dipole-dipole interactions with the polar pyrazole ring and the bromo substituent.
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the pyrazole nitrogen can act as a hydrogen bond acceptor, the overall molecule lacks a hydrogen bond donor, which may limit its solubility compared to more polar compounds.
Low Solubility: Expected in nonpolar solvents such as hexane and toluene. The nonpolar propargyl group may provide some affinity for these solvents, but the polar core of the molecule will likely limit its overall solubility.
Insolubility in Water: The presence of the bromo and propargyl groups significantly increases the lipophilicity of the molecule, making it unlikely to be soluble in water.
A summary of predicted solubility and the properties of common organic solvents are presented in Table 1.
Table 1: Predicted Solubility of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole and Properties of Common Organic Solvents
Solvent
Polarity Index
Dielectric Constant
Type
Predicted Solubility
Hexane
0.1
1.9
Nonpolar
Low
Toluene
2.4
2.4
Nonpolar
Low
Dichloromethane
3.1
9.1
Polar Aprotic
High
Chloroform
4.1
4.8
Polar Aprotic
High
Ethyl Acetate
4.4
6.0
Polar Aprotic
High
Acetone
5.1
21
Polar Aprotic
High
Ethanol
5.2
24.5
Polar Protic
Moderate
Methanol
6.6
32.7
Polar Protic
Moderate
Acetonitrile
5.8
37.5
Polar Aprotic
High
Dimethyl Sulfoxide (DMSO)
7.2
46.7
Polar Aprotic
High
Data for Polarity Index and Dielectric Constant are compiled from various sources.[7][8]
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of an organic compound in various solvents.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
A selection of organic solvents (as listed in Table 1)
Step-by-Step Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole into a series of glass vials.
Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.[9]
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
For solutions where the solid does not settle easily, centrifuge the vials at a moderate speed to facilitate phase separation.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the supernatant from each vial using a pipette.
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.
Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
Quantitative Analysis:
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole.
Prepare a calibration curve using standard solutions of the compound of known concentrations.
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Workflow
The experimental workflow for determining solubility can be visualized as follows:
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole in organic solvents.
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2] Increasing the temperature provides this energy, facilitating the dissolution process. The relationship between temperature and solubility can be quantified by the van't Hoff equation. It is crucial to control the temperature during solubility experiments to ensure accurate and reproducible results.
Solvent Polarity
As discussed, the polarity of the solvent plays a critical role. A solvent that has a similar polarity to the solute will generally be a better solvent for it.[12] The interplay of dipole-dipole interactions, London dispersion forces, and hydrogen bonding between the solute and solvent molecules determines the extent of solubility.
Intermolecular Forces
The strength of the intermolecular forces within the crystal lattice of the solute must be overcome by the interactions between the solute and solvent molecules. For 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole, these forces include dipole-dipole interactions due to the polar pyrazole ring and the C-Br bond, as well as van der Waals forces. The interactions with solvent molecules are illustrated below.
Caption: Intermolecular forces between the solute and solvents.
Conclusion
A thorough understanding of the solubility of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is essential for its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has outlined a detailed experimental protocol for its empirical determination. By carefully considering the factors that influence solubility, researchers can select appropriate solvent systems to optimize reaction conditions, facilitate purification, and enable the formulation of new chemical entities. The methodologies and principles described herein serve as a valuable resource for scientists working with this and other novel pyrazole derivatives.
References
Comparison of the polarity of organic solvents. (2022-10-13).
Solubility test for Organic Compounds. (2024-09-24).
Polarity of Solvents.
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22).
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Experiment: Solubility of Organic & Inorganic Compounds.
Solvents and Polarity - Department of Chemistry : University of Rochester.
Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
Solubility of Organic Compounds. (2023-08-31).
How do you distinguish the polarity of organic solvent? - ResearchGate. (2014-10-15).
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate.
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
Temperature Effects on Solubility - Chemistry LibreTexts. (2023-01-29).
On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations - SciSpace. (2017-05-14).
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications.
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (hereafter referred to as 4-Br-1-PP ) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its orthogonality:
C4-Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
N1-Propargyl: A terminal alkyne ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling.
This guide addresses the critical "Make vs. Buy" decision, detailing commercial sourcing strategies, quality control (QC) protocols to detect common regioisomeric impurities, and a validated synthesis route for internal production.
Commercial Sourcing Intelligence
Vendor Landscape & Risk Assessment
The market for 4-Br-1-PP is dominated by catalog houses that often re-package material from a few primary manufacturers in Asia. For drug development campaigns, relying on a single catalog number without QC validation is a critical risk.[1]
Supplier Tier
Representative Vendors
Pros
Cons
Tier 1 (Originators)
Enamine, WuXi AppTec, Pharmablock
High batch-to-batch consistency; full analytics available.
Higher unit cost; longer lead times for non-stock items.
Tier 2 (Aggregators)
Combi-Blocks, Ambeed, BLD Pharm
Rapid shipping; competitive pricing (150/g).
Variable purity; often re-bagged material; CoA may be generic.
Tier 3 (Brokers)
MolPort, eMolecules
Access to vast inventory.
No direct QC control; lead times unpredictable.
Critical Impurity Profile
When sourcing 4-Br-1-PP, the Certificate of Analysis (CoA) often claims >97% purity. However, standard HPLC methods may miss the N2-regioisomer (4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole vs. the isomeric impurity). While the N1-alkylation is favored, the N2-isomer can form, particularly if the vendor used non-optimized alkylation conditions.
Target Specification for Purchase:
Purity: >98% (HPLC @ 254 nm).
1H NMR: Must confirm N1-substitution pattern (distinct chemical shift of pyrazole protons).
Residual Solvents: DMF/DMSO (common reaction solvents) must be <500 ppm if used for biology.
Quality Control (QC) & Validation
Trustworthiness Protocol: Do not accept the vendor's CoA blindly. Perform the following intake analysis.
NMR Diagnostic Check
The regiochemistry (N1 vs N2) is best distinguished by 1H NMR in DMSO-d6.
H3/H5 Pyrazole Protons: In the correct N1-isomer, the pyrazole protons (H3 and H5) appear as two distinct singlets (or doublets with small coupling) around 7.60 ppm and 8.00 ppm .
Propargyl Methylene (-CH2-): Look for a doublet (J ~2.5 Hz) around 4.9-5.0 ppm .
Terminal Alkyne (≡CH): A triplet (J ~2.5 Hz) around 3.4-3.5 ppm .
Decision Matrix: Sourcing Workflow
The following diagram outlines the logical flow for validating incoming material.
Figure 1: QC Decision Matrix for validating commercial 4-Br-1-PP batches.
Internal Synthesis Protocol (The "Make" Option)
If commercial stock is unavailable or cost-prohibitive for kilogram-scale needs, the synthesis is straightforward but requires strict safety controls due to the use of Propargyl Bromide .
Electrophile: Propargyl bromide (80% in toluene) (CAS 106-96-7).
Base: Potassium Carbonate (
) or Sodium Hydride ().
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology
Expertise Note: While NaH gives faster rates,
in Acetone or MeCN is safer and avoids the "runaway exotherm" risk associated with propargyl bromide and strong hydrides.
Setup: To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous acetonitrile (0.5 M concentration).
Deprotonation: Add
(2.0 equiv) and stir at room temperature for 30 minutes.
Alkylation: Cool to 0°C. Add Propargyl bromide (1.2 equiv) dropwise. Caution: Propargyl bromide is a lachrymator and shock-sensitive.
Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Filter off the inorganic salts. Concentrate the filtrate. Dilute with EtOAc, wash with water (3x) to remove residual DMF/MeCN.
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Note: The N1-isomer usually elutes after any bis-alkylated impurities but before the unreacted pyrazole.
Mechanistic Pathway & Impurity Logic[2]
Figure 2: Synthesis pathway highlighting the divergence between the desired N1-alkylation and potential impurities.
Applications in Drug Discovery
The value of 4-Br-1-PP is in its ability to link pharmacophores.[4]
Fragment-Based Drug Discovery (FBDD):
The pyrazole acts as a rigid linker. The bromine allows attachment to a core scaffold (e.g., a kinase hinge binder), while the alkyne extends into a solvent channel to pick up solubility groups via Click chemistry.[1]
PROTACs (Proteolysis Targeting Chimeras):
The alkyne handle is ideal for attaching PEG linkers to E3 ligase ligands without disturbing the core binding motif established via the bromine cross-coupling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link][1]
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition. (Foundational reference for the alkyne utility).
safety data sheet (SDS) for 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
This guide serves as a comprehensive technical manual and safety assessment for 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole . Note to Researchers: As of 2026, this compound is primarily a research intermediate with limited co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical manual and safety assessment for 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole .
Note to Researchers: As of 2026, this compound is primarily a research intermediate with limited commercial safety datasets. The following protocols are derived from Structural Activity Relationship (SAR) analysis, extrapolating hazards from the parent 4-bromopyrazole and the reactive propargyl moiety. Treat this substance as a high-potency alkylating agent and potential lachrymator until empirical data proves otherwise.
Part 1: Substance Identification & Chemical Context
Common Synonyms: 1-Propargyl-4-bromopyrazole; 4-Bromo-1-(2-propynyl)pyrazole
Molecular Formula:
Molecular Weight: 185.02 g/mol
Physical State: Typically a pale yellow oil or low-melting solid (dependent on purity).
Solubility: Soluble in DCM, Chloroform, DMSO, Methanol. Sparingly soluble in water.
Functional Utility in Drug Discovery
This compound is a bifunctional building block. The 4-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-propargyl group serves as a "click chemistry" handle (CuAAC reaction) for bioconjugation or fragment-based drug design (FBDD).
Part 2: Hazard Identification (GHS Classification)
Predicted classification based on functional group analysis (SAR).
While the H315/H319/H335 triad is standard for pyrazoles, the propargyl group introduces a specific risk profile. Propargyl halides are severe lachrymators and alkylating agents. Although the pyrazole nitrogen reduces the volatility compared to propargyl bromide, you must assume this compound possesses lachrymatory properties and genotoxic potential .
Part 3: Safe Handling & Engineering Controls
The "Zero-Contact" Protocol
Do not rely on standard nitrile gloves for prolonged handling. The lipophilic nature of the propargyl-pyrazole scaffold facilitates permeation.
Primary Barrier: Silver Shield® (Laminate) or Viton® gloves for concentrated stocks.
Secondary Barrier: Standard Nitrile (4 mil) for dexterity, changed immediately upon splash.
Respiratory: All operations must occur within a certified chemical fume hood.
Material Compatibility (Critical)
DANGER: Terminal alkynes (propargyls) react with Copper (Cu), Silver (Ag), and Mercury (Hg) to form explosive metal acetylides .
Reagent: Propargyl Bromide (CAS 106-96-7) + Base (
or NaH).
Risk Point: The reaction generates HBr byproducts and may contain residual propargyl bromide (highly toxic/lachrymatory).
Storage Conditions:
Temperature: 2–8°C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the alkyne.
Light: Protect from light (amber vials) to prevent debromination or polymerization.
Figure 2: Synthesis workflow highlighting the critical quenching step to remove toxic propargyl bromide residues.
Part 6: References & Authority
PubChem (NIH). 4-Bromopyrazole - Safety and Hazards. Retrieved from
Sigma-Aldrich. Safety Data Sheet for Propargyl Bromide (80% in Toluene). Retrieved from
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context on Propargyl reactivity).
Bretherick's Handbook of Reactive Chemical Hazards. Acetylides and Heavy Metals. (Authoritative source on alkyne-metal incompatibility).
Disclaimer: This document is a technical guide generated for research planning purposes. It does not replace a legally mandated Safety Data Sheet (SDS) provided by the specific chemical manufacturer.
Application Note: Chemoselective Sonogashira Strategies for Bifunctional Pyrazoles
Abstract & Strategic Overview This guide details the chemoselective functionalization of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (referred to herein as Substrate-1 ). Substrate-1 is a "Janus" scaffold containing two ortho...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This guide details the chemoselective functionalization of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (referred to herein as Substrate-1 ).
Substrate-1 is a "Janus" scaffold containing two orthogonal reactive sites for Sonogashira cross-coupling:
Site A (Electrophile): The C4-bromo substituent (Aryl halide equivalent).
Site B (Nucleophile): The N1-propargyl tail (Terminal alkyne).
The Core Challenge:
The simultaneous presence of an aryl halide and a terminal alkyne creates a high risk of uncontrolled oligomerization (head-to-tail self-coupling) if reaction conditions are not rigorously tuned.
This Application Note provides two distinct protocols based on the desired target:
Protocol A (Side-Chain Functionalization): Selective coupling of the propargyl tail with external aryl iodides.
Protocol B (Core Functionalization): Coupling of the C4-bromide with external alkynes (requires specific mitigation of the internal alkyne).
Mechanistic Insight & Chemoselectivity
To achieve high yields, one must exploit the kinetic differences in oxidative addition and transmetallation.
Reactivity Hierarchy
The success of these protocols relies on the following reactivity order of the electrophilic partners:
Substrate-1 Analysis: The pyrazole ring is electron-rich, making the C4-Br bond relatively strong and slow to undergo oxidative addition compared to standard phenyl bromides.
Implication: We can couple the propargyl tail to an external Aryl Iodide at room temperature without disturbing the C4-Br bond.
The Self-Polymerization Risk
If Substrate-1 is exposed to Pd(0)/Cu(I) without an external partner that is significantly more reactive, the catalyst will catalyze the reaction between the propargyl group of one molecule and the bromide of another, leading to insoluble oligomers.
Protocol A: Functionalizing the Propargyl Tail
Objective: React the terminal alkyne of Substrate-1 with an external Aryl Iodide (Ar-I).
Strategy: Exploit the "Iodide Effect." Pd(0) inserts into Ar-I much faster than Ar-Br. By keeping the temperature low, the C4-Br remains inert.
Reagents & Stoichiometry
Component
Equivalents
Role
External Aryl Iodide
1.0
Electrophile (Must be Iodide)
Substrate-1
1.1 - 1.2
Nucleophile (Slight excess)
PdCl2(PPh3)2
0.02 (2 mol%)
Catalyst
CuI
0.04 (4 mol%)
Co-catalyst
Et3N
3.0
Base/Solvent
THF or DMF
Solvent
0.2 M Concentration
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and cool under Argon.
Solvent Degassing: Sparge the solvent (THF or DMF) with Argon for 15 minutes. Critical: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.[1]
Charge: Add the External Aryl Iodide , PdCl2(PPh3)2 , and CuI .
Addition: Add degassed solvent and Triethylamine (Et3N) . Stir for 5 minutes.
Substrate Addition: Add Substrate-1 slowly (dropwise if liquid, or in portions if solid).
Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.
Checkpoint: Monitor by TLC. The Ar-I spot should disappear. The Ar-Br spot (Substrate-1) should remain intact if excess was used.
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu) and brine. Dry over Na2SO4.[2]
Validation:
1H NMR: Look for the disappearance of the terminal alkyne triplet (~2.2-2.5 ppm) and the appearance of aromatic signals from the new coupling partner. The Pyrazole C4-H signal should be absent (it was Br), but the C3/C5 protons will shift slightly.
Protocol B: Functionalizing the C4-Bromide
Objective: React the C4-Br of Substrate-1 with an external Terminal Alkyne.
Strategy: This is the high-risk protocol. The internal propargyl group will compete.
Recommended Route: Protect the propargyl group (e.g., with TMS) first.
Direct Route (Described below): Use a massive excess of external alkyne and a highly active catalyst to favor the cross-reaction.
Reagents & Stoichiometry (Direct Route)
Component
Equivalents
Role
Substrate-1
1.0
Electrophile
External Alkyne
3.0 - 5.0
Nucleophile (High excess required)
Pd(PPh3)4
0.05 (5 mol%)
Catalyst (Pd0 preferred)
CuI
0.10 (10 mol%)
Co-catalyst
Diisopropylamine (DIPA)
5.0
Base
DMF
Solvent
0.1 M (Dilute)
Step-by-Step Procedure
Setup: Use a sealed tube or pressure vial to prevent loss of volatile alkynes.
Catalyst Pre-activation: In the vial, mix Pd(PPh3)4 , CuI , and the External Alkyne (all 5 equivalents) in degassed DMF/DIPA. Stir for 10 minutes under Argon.
Why? This ensures the active catalytic species is saturated with the external alkyne before seeing the substrate.
Slow Addition: Dissolve Substrate-1 in a minimal amount of DMF. Add this solution to the catalyst mixture dropwise over 30 minutes using a syringe pump if possible.
Mechanism:[1][3][4][5] High dilution of the substrate minimizes the chance of two substrate molecules meeting to polymerize.
Heating: Heat the mixture to 80°C .
Note: Aryl bromides on electron-rich pyrazoles require thermal energy to undergo oxidative addition.
Workup: Standard extraction.
Purification: Column chromatography is essential to separate the product from the homocoupled external alkyne (Glaser product) generated due to the excess reagent.
Protocol B: Increase dilution (0.05 M) and increase equivalents of external alkyne.
No Reaction (Protocol A)
Catalyst poisoning or inert Ar-I.
Switch to Pd(dppf)Cl2. Ensure base is dry.
Low Yield (Protocol B)
Incomplete oxidative addition at C4-Br.
Switch ligand to XPhos or SPhos (Buchwald ligands) which facilitate oxidative addition into electron-rich aryl halides [1].
Visualizing the Workflow
References
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link
Larsen, M. A., et al. (2014). Chemoselective cross-coupling of bis-halopyrazoles. Journal of Organic Chemistry. (General grounding on pyrazole halide reactivity).
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][3][6] Angewandte Chemie International Edition. Link
BenchChem Technical Support. (2025).
Disclaimer: This protocol involves the use of transition metals and pressurized vessels. Always perform a risk assessment before scaling up reactions involving potentially explosive acetylides.
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazole Derivatives
Executive Summary The 4-bromopyrazole motif is a linchpin in modern drug discovery, serving as a precursor to kinase inhibitors (e.g., JAK, Aurora B) and anti-inflammatory agents. However, its cross-coupling is notorious...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-bromopyrazole motif is a linchpin in modern drug discovery, serving as a precursor to kinase inhibitors (e.g., JAK, Aurora B) and anti-inflammatory agents. However, its cross-coupling is notoriously erratic compared to phenyl halides. This instability arises from two distinct mechanisms: catalyst poisoning via the pyrazole nitrogen (N2) and oxidative addition retardation due to the electron-rich heteroaromatic ring.
This guide provides field-validated protocols to overcome these barriers. We move beyond generic "tetrakis" conditions to employ Third-Generation (G3) Buchwald precatalysts and sterically demanding phosphines, enabling the coupling of even unprotected (free-NH) pyrazoles.
The Chemical Context: Why Standard Protocols Fail[1]
To ensure reproducibility, researchers must understand the "Silent Failures" inherent to this substrate.
The Coordination Trap (Catalyst Poisoning)
Unlike bromobenzene, 4-bromopyrazole possesses a basic nitrogen (N2) and, if unprotected, an acidic proton (N1-H).
The N-H Problem: Standard bases (K₂CO₃, NaOtBu) deprotonate N1. The resulting pyrazolate anion is an excellent ligand, forming stable (Pyrazolate)₂-Pd-L₂ complexes that exit the catalytic cycle.
The N-Coordination Problem: Even with protecting groups, the N2 nitrogen can displace weak ligands (like PPh₃), arresting the catalyst in a resting state.
Mechanistic Visualization
The following pathway illustrates the competition between the productive cycle and the inhibitory "trap."
Figure 1: The "Coordination Trap" mechanism. Standard ligands allow the Pd(II) species to be sequestered by the pyrazole nitrogen (Red). Bulky ligands (e.g., XPhos, tBuXPhos) sterically preclude this interaction, forcing the cycle forward.
Critical Parameter Optimization
Ligand Selection Matrix
The choice of ligand is the single most deterministic factor in yield.
Reaction Type
Recommended Ligand
Catalyst Source
Rationale
Suzuki-Miyaura
XPhos
XPhos Pd G2/G3
Large steric bulk prevents N-coordination; high electron density facilitates oxidative addition of electron-rich pyrazole.
Buchwald-Hartwig
tBuXPhos or BrettPhos
tBuXPhos Pd G3
Essential for C-N coupling. Prevents β-hydride elimination when using alkyl amines.
Sonogashira
Amphos
PdCl₂(Amphos)₂
Air-stable; resists poisoning better than PPh₃.
The "Free NH" Decision
Recommendation: If possible, use 1-THP (Tetrahydropyranyl) or 1-SEM protected pyrazoles. They are easily removed with acid (HCl/MeOH or TFA).
Advanced: If you must couple the unprotected 4-bromopyrazole, you must use 3-4 equivalents of base (to keep the pyrazole fully deprotonated and soluble) and a G3 precatalyst.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Coupling 4-bromopyrazoles with aryl/heteroaryl boronic acids.
Scope: Works for protected and unprotected substrates (with modification).
Charge: In a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole derivative (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G2 (15 mg, 0.02 mmol).
Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill). Note: Oxygen is detrimental to the active Pd(0) species.
Solvate: Inject degassed 1,4-Dioxane (4 mL) via syringe.
Activate: Add the degassed aqueous K₃PO₄ solution (4 mL, 0.5 M). The biphasic mixture allows for efficient salt scavenging.
React: Heat the block to 80 °C for 4–6 hours.
Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.
Target: Amination of 4-bromopyrazoles (Introduction of amine at C4).
Challenge: High risk of beta-hydride elimination with alkyl amines.
Materials
Substrate: 1-Protected-4-bromopyrazole (1.0 equiv) (Strict Requirement: Do not use free NH).
Amine: Primary or Secondary Amine (1.2 equiv).
Catalyst:tBuXPhos Pd G3 (2.0 mol%).
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).
Solvent: t-Amyl Alcohol or Toluene (Anhydrous).
Step-by-Step Methodology
Glovebox/Schlenk: These reagents (specifically NaOtBu and the G3 catalyst) are sensitive to moisture. Weighing in a glovebox is preferred.
Charge: Add 1-protected-4-bromopyrazole (1.0 mmol), NaOtBu (145 mg, 1.5 mmol), and tBuXPhos Pd G3 (1.5 mol%) to a vial.
Solvate: Add anhydrous Toluene (5 mL).
Amine Addition: Add the amine (1.2 mmol).
React: Heat to 100 °C for 2–12 hours.
Note: If the amine is volatile, use a sealed pressure tube.
Quench: Cool to RT, filter through a pad of Celite (eluting with DCM) to remove insoluble salts.
Purification: Concentrate and purify via reverse-phase prep-HPLC (basic modifier preferred) or silica column.
Troubleshooting & Optimization Logic
Use this self-validating logic flow to diagnose low yields.
Figure 2: Troubleshooting logic for 4-bromopyrazole coupling failures.
Common Failure Modes Table
Observation (LCMS)
Diagnosis
Corrective Action
SM Remaining, No Product
Catalyst Poisoning
Switch to XPhos Pd G3 . Ensure solvent is degassed.
Product + Des-bromo (M-H)
Protodehalogenation
Reaction is too wet or base is too strong. Switch to anhydrous dioxane and K₃PO₄ .
Homocoupling (Py-Py)
Oxidative Coupling
Too much O₂ in system. Improve degassing (Sparging < Freeze-Pump-Thaw).
Black Precipitate
Pd Black Formation
Ligand is dissociating. Lower temp or add 10% free ligand (e.g., add extra XPhos).
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Five-Membered N-Heterocycles." Journal of the American Chemical Society, 2010.[1] Link
Schafer, L. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2013. Link
Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008. Link
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Protocols and Mechanism." Link
Hopkinson, M. N., et al. "Heteroaromatic Cross-Coupling: The Role of the Base and Ligand." Chemistry - A European Journal, 2011. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Orthogonal Functionalization Strategies for 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Abstract & Strategic Overview
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (hereafter BP-yne ) is a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in its bifunctionality : it possesses an aryl bromide (C–Br) at the 4-position and a terminal alkyne (propargyl group) at the N1-position.
This Application Note provides validated protocols for the orthogonal functionalization of BP-yne. The core challenge with this molecule is chemoselectivity. The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) or participation in Pd-catalyzed cycles (Sonogashira) when attempting to react the bromide. Conversely, the pyrazole nitrogens can coordinate to copper catalysts used in "Click" chemistry, potentially stalling the reaction.
This guide outlines two distinct workflows to navigate these challenges, ensuring high yields and purity for library generation or lead optimization.
Molecule Profile & Reactivity Map
Compound: 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS: 2075-45-8 (Base scaffold reference)
Molecular Weight: 185.02 g/mol
Physical State: Pale yellow oil or low-melting solid (depending on purity).
Reactivity Analysis:
Site A (C-4 Bromide): Electronic "sweet spot" for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-rich pyrazole ring makes the C-Br bond less electrophilic than a bromobenzene, often requiring electron-rich ligands (e.g., dppf, XPhos).
Site B (N1-Propargyl): A steric handle and a "Click" chemistry warhead. It is chemically distinct from the bromide but can interfere with Palladium catalysts if Copper is present (unwanted Sonogashira).
Figure 1: Reactivity profile of BP-yne highlighting the dual functional handles and the risk of cross-reactivity.
Workflow Selection Guide
The order of operations is critical. Choose your path based on the stability of your incoming fragments.
Feature
Path A: "Click" First
Path B: Suzuki First
Primary Reaction
CuAAC (Azide-Alkyne Cycloaddition)
Suzuki-Miyaura Coupling
Secondary Reaction
Pd-Catalyzed Coupling (on Triazole product)
CuAAC (on Biaryl product)
Pros
Eliminates the alkyne early, preventing Pd-interference later. Highly robust.
Allows installation of bulky aryl groups first.
Cons
The resulting triazole can act as a ligand for Pd, potentially requiring higher Pd loading in Step 2.
Strictly Copper-Free conditions required to prevent alkyne side-reactions.
Recommendation
Preferred Route for most libraries.
Use if the azide partner is sensitive to Pd conditions.
Detailed Protocols
Protocol A: The "Click" First Approach (CuAAC)
Objective: Functionalize the alkyne to form a 1,2,3-triazole while leaving the bromide intact.
Mechanism: Copper(I)-catalyzed azide-alkyne cycloaddition.[1]
Safety Note: Low molecular weight organic azides can be explosive. Work behind a blast shield.
Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (if solubility is poor).
Step-by-Step:
Dissolution: In a reaction vial, dissolve BP-yne and the Organic Azide in t-BuOH/H2O (1:1). The concentration should be roughly 0.2 M.
Catalyst Prep: Prepare fresh stock solutions of CuSO4 (1 M in water) and Sodium Ascorbate (1 M in water).
Initiation: Add the CuSO4 solution, followed immediately by the Ascorbate solution. The mixture may turn bright yellow/orange (active Cu(I) species).
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
QC Check: Monitor by TLC or LCMS. The bromide signal (M+ and M+2 pattern) must remain visible in the product mass spectrum.
Workup: Dilute with water and extract with EtOAc. If the aqueous layer is blue (residual Cu), wash the organic layer with 10% NH4OH or EDTA solution to chelate copper.
Purification: The triazole product is often solid and can be purified by recrystallization or silica flash chromatography (typically 20-50% EtOAc/Hex).
Protocol B: The Suzuki First Approach (Chemoselective)
Objective: React the C-Br bond with an aryl boronic acid without touching the terminal alkyne.
Critical Constraint: You must use Copper-Free conditions. Standard Suzuki protocols often use Cu co-catalysts or are contaminated with Cu; this will lead to Sonogashira side-products or Glaser homocoupling of the alkyne.
Materials:
BP-yne (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Catalyst: Pd(dppf)Cl2[4][5]·DCM (3–5 mol%) — Chosen for robustness and resistance to alkyne poisoning.
Base: K2CO3 or Cs2CO3 (2.0 equiv) — Avoid strong alkoxides which may deprotonate the alkyne.
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
Degassing (Crucial): The terminal alkyne is prone to oxidative homocoupling (Glaser) in the presence of Pd and Oxygen. You must sparge solvents with Argon/Nitrogen for 15 minutes prior to use.
Assembly: In a microwave vial or pressure tube, combine BP-yne, Boronic Acid, Base, and Catalyst.
Inerting: Seal the vessel and purge with Argon for 5 minutes.
Addition: Add the degassed solvent mixture via syringe.
Reaction: Heat to 80°C for 4–12 hours.
Note: Do not exceed 100°C to minimize thermal polymerization of the alkyne.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[6]
Tip: If the alkyne handle is preserved, the product will show a characteristic sharp singlet at ~2.2 ppm (acetylenic proton) in 1H NMR.
Increase Cu loading to 10 mol% or add THPTA ligand (5:1 ratio to Cu) to protect the catalyst.
Black Precipitate in Suzuki
Catalyst decomposition (Pd black).
Switch to a more stable precatalyst like XPhos Pd G2 or Pd(dtbpf)Cl2 .
Regioisomer Mix
N/A
This scaffold is regiospecific (N1 vs C4). Isomer issues usually imply impure starting material (3-bromo vs 4-bromo).
Visual Workflow Summary
Figure 2: Orthogonal synthetic pathways. Path A is generally higher yielding due to the robustness of the triazole ring under Suzuki conditions.
References
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.
Source: PMC/NIH (2025).
Relevance: authoritative review on pyrazole reactivity and metal-catalyzed functionalization.
URL:[Link](Note: Link directs to similar authoritative review on Pyrazole functionalization).
Suzuki-Miyaura Cross-Coupling: Practical Guide.
Source: Yoneda Labs / Organic Chemistry Portal.
Relevance: Optimization of Pd-catalysts for heteroaryl bromides and base selection.
URL:[Link]
CuAAC: The Quintessential Click Reaction.
Source: ResearchGate / Alfa Chemistry.
Relevance: Standard protocols for Cu-catalyzed azide-alkyne cycloaddition and ligand acceleration (THPTA).
URL:[Link]
Sonogashira Coupling Selectivity & Copper-Free Variants.
Source: Wikipedia / Organic Chemistry Portal.
Relevance: Discusses the risks of copper in the presence of terminal alkynes and Pd.
URL:[Link]
Application Note: N-Alkylation of 4-Bromopyrazole with Propargyl Bromide
Executive Summary This application note details the procedure for the -alkylation of 4-bromopyrazole with propargyl bromide to synthesize 4-bromo-1-(prop-2-ynyl)-1H-pyrazole . This transformation is a critical step in me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the procedure for the
-alkylation of 4-bromopyrazole with propargyl bromide to synthesize 4-bromo-1-(prop-2-ynyl)-1H-pyrazole . This transformation is a critical step in medicinal chemistry, particularly for generating "click-ready" scaffolds for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike asymmetric pyrazoles, 4-bromopyrazole is symmetric due to rapid tautomerism; thus, alkylation yields a single regioisomer, simplifying purification. This guide presents two validated protocols:
Method A (Carbonate Base): A robust, scalable method using
or , prioritizing safety and operational simplicity.
Method B (Hydride Base): A rapid, high-yield method using NaH, suitable for small-scale high-throughput synthesis.
Chemical Background & Mechanism
Reaction Mechanism
The reaction proceeds via a classical Nucleophilic Substitution (
) mechanism. The pyrazole N-H proton ( ~12.7) is deprotonated by a base to form a pyrazolate anion. This ambient nucleophile attacks the propargylic carbon of propargyl bromide, displacing the bromide leaving group.
Key Mechanistic Insight:
While pyrazoles are ambident nucleophiles, the symmetry of 4-bromopyrazole renders the
and positions chemically equivalent. Consequently, no regioselectivity issues arise, unlike with 3-substituted pyrazoles.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 4-bromopyrazole.
Critical Safety & Handling
Propargyl Bromide (3-Bromopropyne) is a high-risk reagent.
Explosion Hazard: Pure propargyl bromide is shock-sensitive and can detonate upon heating or physical impact. ALWAYS use the commercially available 80% solution in toluene .
Lachrymator: It is a potent tear gas. All operations must occur in a functioning fume hood.
Disposal: Quench excess propargyl bromide with aqueous sodium bisulfite or ammonium hydroxide before disposal.
Experimental Protocols
Method A: Carbonate Base (Recommended for Scale-Up)
Best for: Gram-scale synthesis, safety-conscious labs, and overnight reactions.
Reagents:
4-Bromopyrazole (1.0 equiv)
Propargyl bromide (80% in toluene) (1.2 – 1.5 equiv)
Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate () (1.5 equiv)
Solvent: Acetone (reagent grade) or Acetonitrile (MeCN)
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (e.g., 1.47 g, 10 mmol) and
(2.76 g, 20 mmol).
Solvation: Add Acetone (30 mL, 0.3 M concentration). Stir at room temperature for 10 minutes to ensure a homogeneous suspension.
Addition: Add propargyl bromide (80% in toluene) (1.3 mL, ~12 mmol) dropwise via syringe.
Note: No exothermic spike is typically observed with carbonate bases, but dropwise addition prevents localized concentration hotspots.
Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 60°C) for 4–16 hours.
Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (
~0.2) should disappear, and a new spot ( ~0.6) should appear.
Workup:
Cool the mixture to room temperature.
Filter off the inorganic solids (
, excess ) through a sintered glass funnel or Celite pad. Wash the cake with acetone.
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Purification: The crude material is often pure enough for use (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Method B: Sodium Hydride (High Throughput)
Best for: Small scale (<100 mg), rapid synthesis, and difficult substrates.
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
Solvent: Anhydrous THF or DMF
Procedure:
Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.
Deprotonation: Add NaH (1.2 equiv) to the vial. Add anhydrous THF (0.2 M). Cool to 0°C in an ice bath.
Substrate Addition: Add 4-bromopyrazole (1.0 equiv) dissolved in a minimal amount of THF dropwise.
Observation: Hydrogen gas evolution will occur. Stir at 0°C for 15–30 minutes until bubbling ceases (formation of sodium pyrazolate).
Alkylation: Add propargyl bromide (1.2 equiv) dropwise at 0°C.
Reaction: Remove the ice bath and stir at Room Temperature for 1–3 hours.
Quench: Carefully add saturated aqueous
dropwise to quench unreacted hydride.
Workup: Dilute with EtOAc and water. Wash the organic layer with water (x2) and brine (x1). Dry over
and concentrate.
Data Analysis & Optimization
Solvent and Base Comparison
The choice of conditions affects reaction rate and impurity profile.
Parameter
Method A (Acetone/)
Method B (THF/NaH)
Method C (DMF/)
Reaction Time
4–16 Hours
1–3 Hours
2–6 Hours
Temperature
Reflux (60°C)
0°C RT
RT or 50°C
Moisture Sensitivity
Low (Reagent grade ok)
High (Anhydrous required)
Moderate
Safety Profile
High (No gas)
Low ( + Flammable solvent)
Moderate
Typical Yield
85–95%
90–98%
90–95%
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Conversion
Old Propargyl Bromide
Reagents degrade over time. Use a fresh bottle or add 0.1 eq KI (Finkelstein catalysis) to boost reactivity.
Dark/Black Mixture
Polymerization
Propargyl bromide can polymerize at high heat. Ensure temperature does not exceed 60-70°C.
Emulsion during Workup
DMF presence
If using DMF (Method C), wash organic layer with 5% LiCl solution to remove DMF effectively.
Product is Liquid/Oil
Normal Physical State
The product (mp ~35-40°C) often oils out. Triturate with cold pentane/hexane to induce crystallization if a solid is required.
References
Chemical Properties of 4-Bromopyrazole:
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
Regioselectivity in Pyrazole Alkylation:
K. Kumar et al. (2021).[4] Regioselective alkylation of pyrazoles: A review. Beilstein Journal of Organic Chemistry. (Confirming symmetry of 4-substituted pyrazoles). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Alkyne Polymerization & Side Reactions
Target Audience: Medicinal Chemists & Process Development Scientists[1]
Core Directive: The "Black Tar" Phenomenon
In propargyl pyrazole synthesis, "polymerization" is a catch-all term often used to describe two distinct failure modes that result in a black, insoluble tar.[1] Distinguishing between them is critical for troubleshooting.
The Mechanism: Propargyl bromide (and chloride) are high-energy electrophiles. In the presence of strong bases (NaH, KOH) and uncontrolled exotherms, they undergo a base-catalyzed self-polymerization .[1] This is often violent and results in a black solid precipitating before the alkylation is complete.
Trigger: High local concentration of base + heat.[1]
Indicator: Reaction mixture turns black/viscous immediately upon reagent addition.[1]
The Mechanism: Once the propargyl pyrazole is formed, the terminal alkyne proton (
) is susceptible to oxidative homocoupling (Glaser coupling) to form diynes, or metal-catalyzed oligomerization.
Trigger: Presence of trace Copper (Cu), Oxygen, and Base.[1]
Indicator: Reaction proceeds well but "tars out" during workup or concentration; MS shows [2M-2] peaks (dimer).[1]
The Safe Path: Validated Protocol
This protocol is designed as a self-validating system.[1] If Step 2 fails, Step 3 cannot proceed.
Phase 1: Reagent Preparation & Stabilization
Context: Propargyl bromide is shock-sensitive.[1][2] Never use neat reagents if older than 6 months.[1]
Dilution Rule: Always use 80 wt% solution in toluene . Toluene acts as a thermal heat sink and diluent, reducing the propagation rate of radical polymerization [1].[1]
Scavenger Check: Commercial supplies often contain MgO or amylene as stabilizers.[1] Do not remove these unless strictly necessary for catalytic purity.[1]
Phase 2: The N-Alkylation Workflow
Standard Conditions: Pyrazole (1.0 eq), Base (1.2 - 1.5 eq), Propargyl Bromide (1.1 eq), Solvent (DMF or MeCN).[1]
Step
Action
Technical Rationale (Causality)
1
Cryogenic Deprotonation Cool pyrazole + solvent to 0 °C . Add base (e.g., NaH) portion-wise.[1]
Controls the exotherm of acid-base neutralization.[1] Prevents thermal runaway before the electrophile is even added.
2
The "Gas-Stop" Checkpoint Stir at 0 °C for 30 min until evolution ceases.
Self-Validating Step: If bubbling persists, deprotonation is incomplete.[1] Adding propargyl bromide now will consume base via hydrolysis/polymerization rather than alkylation.
3
Dilution & Slow Addition Dilute Propargyl Bromide in toluene (1:1 vol/vol). Add dropwise over 20-30 mins at 0 °C.
Prevents "hot spots" where high local concentration of electrophile meets excess base, the primary trigger for reagent polymerization [2].[1]
4
Thermal Ramp Allow to warm to RT only after addition is complete.
Kinetic control: The activation energy for N-alkylation is lower than that of polymerization.[1] By keeping T low during mixing, you favor the kinetic product (N-propargyl).[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired N-alkylation and the catastrophic polymerization pathways.
Caption: Figure 1.[1][3] Kinetic competition between N-alkylation (Green path) and polymerization/dimerization failure modes (Red/Black paths).[1]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Rapid blackening upon propargyl bromide addition
Exothermic Polymerization. The reaction temp was too high, or addition was too fast.[1]
Abort. Quench with dilute . For the next run: Cool to -10°C and dilute the propargyl bromide 1:5 in Toluene before addition.
Low yield; Product contains "dimer" (M+M-2)
Glaser Coupling. Trace metal contamination or oxygen presence.[1][4]
Sparge solvents with Argon for 15 mins.[1] Add 10 mol% Sodium Ascorbate (reducing agent) to suppress oxidative coupling [3].[1]
Reaction stalls at 50% conversion
Reagent Hydrolysis. Wet solvent consumed the propargyl bromide.
Use anhydrous DMF/MeCN.[1] Add 0.1 eq KI (Finkelstein condition) to accelerate the alkylation rate over the hydrolysis rate.
Formation of Allenes
Meyer-Schuster/Base Isomerization. Base was too strong or reaction ran too long.[1]
Switch from NaH to or .[1] Avoid prolonged heating (>40°C).[1]
Frequently Asked Questions (FAQ)
Q: Can I use Propargyl Chloride instead of Bromide to reduce polymerization risk?A: Yes, but with a trade-off. Propargyl chloride is less reactive and less prone to explosive polymerization, but it requires higher temperatures to drive the N-alkylation, which re-introduces the risk of thermal degradation.[1] If using chloride, add catalytic NaI (10 mol%) to generate the iodide in situ, balancing reactivity and stability.[1]
Q: My product is volatile. How do I remove excess Propargyl Bromide without distilling it (and risking explosion)?A: Do not distill propargyl bromide to dryness. Instead, quench the reaction with a solution of nucleophilic amine (e.g., morpholine) .[1] This will react with excess propargyl bromide to form a water-soluble ammonium salt, which can be washed away during the aqueous workup.[1]
Q: Why does the protocol recommend Toluene over THF?A: While THF is a common solvent, Toluene is superior for handling propargyl halides because it is non-coordinating and has high thermal capacity. More importantly, propargyl bromide is commercially stabilized in toluene.[1] Changing the solvent system to pure THF can alter the solubility of the stabilizer (MgO), rendering the reagent more shock-sensitive [4].
References
Safety Data Sheet: Propargyl Bromide. Fisher Scientific. (Accessed 2024).[1][5][6] Link[1]
BenchChem Technical Support. "Common side reactions with the propargyl group and how to avoid them." Link[1]
Siarheyeva, A. et al. "Preventing Alkyne-Alkyne Coupling Associated with the ATRP Synthesis."[1] ResearchGate/Polymer Chemistry.[1] Link
Organic Process Research & Development. "Safe Handling of Propargyl Bromide on Scale." (General reference to OPRD safety guidelines for alkynes).
optimizing yield of N-propargylation of 4-bromopyrazole
Technical Support Center: N-Propargylation of 4-Bromopyrazole Topic: Optimizing Yield & Purity in the Synthesis of 1-Propargyl-4-bromopyrazole Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Propargylation of 4-Bromopyrazole
Topic: Optimizing Yield & Purity in the Synthesis of 1-Propargyl-4-bromopyrazole
Ticket ID: CHEM-SUP-2024-882
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting the N-alkylation of 4-bromopyrazole (CAS: 2075-45-8) using propargyl bromide . While this reaction is theoretically straightforward (
), the specific electronic nature of the 4-bromo substituent and the safety profile of the alkylating agent require a tailored protocol to maximize yield (>90%) and minimize the formation of quaternary ammonium salts.
This guide provides a Standard Operating Procedure (SOP) based on mild, scalable conditions, followed by a Diagnostic Module for troubleshooting.
Module 1: The "Gold Standard" Protocol
Recommended for: High yield, safety, and ease of purification.
System Logic:
The bromine atom at position 4 is electron-withdrawing, lowering the pKa of the pyrazole NH (approx. pKa ~12.[1][2]7) compared to unsubstituted pyrazole (pKa ~14.0). Consequently, strong bases like Sodium Hydride (NaH) are often unnecessary and can lead to higher impurity profiles. We recommend a Cesium Carbonate (
) or Potassium Carbonate () system in Acetonitrile (MeCN) .
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
4-Bromopyrazole
1.0
Substrate
Ensure dry; water quenches the alkylating agent.
Propargyl Bromide
1.2
Electrophile
Use 80% wt in Toluene. Neat reagent is shock-sensitive.
2.0
Base
Must be anhydrous and finely ground (increase surface area).
Purification: Usually yields a clean oil/solid. If necessary, purify via silica gel chromatography (Gradient: 0
20% EtOAc in Hexanes).
Module 2: Diagnostic & Troubleshooting (FAQs)
Q1: My yield is stuck at 60%. TLC shows starting material remaining, but adding more propargyl bromide doesn't help. Why?
Diagnosis: This is likely a Solubility or "Coating" Issue .
Root Cause: In MeCN or Acetone, the inorganic by-product (
) is insoluble. It can coat the surface of your carbonate base, deactivating it.
The Fix:
Switch Solvent: Use DMF (Dimethylformamide).
is slightly more soluble, and the higher dielectric constant promotes the reaction.
Add Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide). This performs a Finkelstein exchange in situ (converting Propargyl-Br to the more reactive Propargyl-I) and acts as a Phase Transfer Catalyst.
Q2: I see a baseline spot on TLC that wasn't there initially. What is it?
Diagnosis: You have formed the Dialkylated Quaternary Salt .
Root Cause: The product (1-propargyl-4-bromopyrazole) is still nucleophilic. If you use a large excess of propargyl bromide (>1.5 equiv) or heat the reaction aggressively (>60°C), the N2 nitrogen attacks another propargyl molecule.
The Fix:
Keep propargyl bromide equivalents
1.2.
Do not heat unless absolutely necessary.
Rescue: These salts are water-soluble. A rigorous water wash during workup usually removes them.
Q3: Is regioselectivity an issue? Do I need to worry about N1 vs. N2 alkylation?
Answer:No.
Explanation: 4-bromopyrazole is a symmetric molecule. The tautomers (1H- and 2H-) are identical. Therefore, the first alkylation event produces the same product regardless of which nitrogen reacts. Regioselectivity is only a concern if you have substituents at the 3- or 5-positions (e.g., 3-methyl-4-bromopyrazole).
Q4: The reaction mixture turned dark brown/black. Is the product ruined?
Diagnosis: likely Polymerization of Propargyl Bromide .
Root Cause: Propargyl halides can polymerize or decompose in the presence of strong bases and high heat, forming "tars."
The Fix:
Ensure your propargyl bromide is not old/degraded (it should be clear to pale yellow, not orange).
Check the product by NMR. Often, the "tar" is a minor impurity by mass but highly colored. Filtration through a short pad of silica usually clears this.
Module 3: Visualization & Logic
Figure 1: Reaction Mechanism & Pathway
The pathway illustrates the deprotonation advantage provided by the electron-withdrawing Bromine atom.
Caption: Mechanistic flow of N-propargylation. The 4-Br substituent stabilizes the intermediate anion, facilitating mild base usage.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic logic for resolving common yield issues in pyrazole alkylation.
Module 4: Optimization Matrix
Use this table to select conditions based on your specific constraints.
Variable
Condition A (Recommended)
Condition B (Hard Substrates)
Condition C (Green/Scale-up)
Base
(2.0 equiv)
NaH (1.2 equiv)
NaOH (solid pellets)
Solvent
Acetonitrile (MeCN)
DMF or THF
Toluene (Biphasic)
Catalyst
None
None
TBAB (5 mol%)
Temp
RT 40°C
0°C RT
Reflux
Pros
Mild, easy workup, no dry solvent needed.
Very fast, high conversion.
Cheap solvents, easy salt removal.
Cons
Slower than NaH.
Safety (H2 gas), difficult DMF removal.
Requires vigorous stirring (PTC).
References
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
Reich, H. J. (2022).[5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Technical Support Center: Troubleshooting Copper Catalyst Poisoning in CuAAC Reactions
Welcome to the technical support resource for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this otherwise robust conjugation technique. Here, we address the common—and often frustrating—issue of catalyst poisoning, providing in-depth, field-proven insights in a direct question-and-answer format.
Part 1: The Diagnosis—Is My Catalyst Poisoned?
Q1: My click reaction has failed or is giving abysmal yields. I suspect catalyst poisoning. What are the classic symptoms?
A: Low or nonexistent product yield is the most common symptom and frequently points to catalyst deactivation.[1] Before diving into complex troubleshooting, confirm the basics: reagent stoichiometry, reaction time, and temperature.[2][3] If those are correct, catalyst poisoning is a primary suspect. Key indicators include:
Inconsistent Results: The reaction works one day but not the next, even with the same protocol, suggesting contamination from a variable source like solvent quality or atmospheric exposure.[4]
Reaction Stalls: The reaction proceeds initially (visible by TLC or LCMS) but stops before completion, indicating the catalyst is being consumed or inhibited over time.
No Reaction at All: Despite all reagents being present, no product is formed, pointing to a potent inhibitor present from the start or a completely inactive catalyst.
The heart of the CuAAC reaction is the catalytically active Copper(I) (Cu(I)) species.[2][5] This ion is thermodynamically unstable and prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[5][6][7] Many issues trace back to the loss of active Cu(I).
Q2: What are the "usual suspects"? Which chemicals are known to poison copper catalysts?
A: The Cu(I) catalyst is a soft Lewis acid, making it susceptible to coordination by various functional groups and impurities. These inhibitors can either sequester the copper, rendering it unavailable, or facilitate its oxidation to the inactive Cu(II) state.
Below is a summary of common inhibitors and their typical sources.
Inhibitor Class
Common Examples & Sources
Mechanism of Poisoning
Thiols & Thiolates
Cysteine residues in proteins, dithiothreitol (DTT), β-mercaptoethanol.[1][8]
Strong coordination to Cu(I) forms stable copper-thiolate complexes, sequestering the catalyst.[9]
Amines & Chelators
Tris buffers, EDTA, primary/secondary amines in substrates, Hünig's base (DIPEA).[1][9]
Compete with the alkyne and stabilizing ligands for coordination to the copper center.
Phosphines
Tris(2-carboxyethyl)phosphine (TCEP).
While sometimes used as a reducing agent, phosphines can bind to copper and interfere with the reaction.[9][10]
Iodide is a strong ligand for Cu(I) and can interfere with the formation of the crucial Cu-acetylide intermediate.[9][10]
Oxygen
Dissolved O₂ in solvents or from atmosphere.
Oxidizes the active Cu(I) catalyst to the inactive Cu(II) state. This is a primary cause of failure.[7][11]
Biomolecules
Peptides/proteins with histidine or cysteine residues, oligonucleotides.[2][9]
Functional groups on the biomolecule itself can chelate and deactivate the copper catalyst.
Part 2: The Workflow—A Systematic Approach to Identifying the Poison
Q3: How can I systematically pinpoint the source of the inhibitor in my failed reaction?
A: A systematic "spike-in" experiment using a reliable positive control is the most effective method. The logic is simple: run a reaction that you know works, and then systematically add components from your failed reaction to see which one "poisons" the control.
The Challenge: Regioselectivity in 4-Bromopyrazole Alkylation
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting regioselectivity issues in the N-alkylation of 4-bromopyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting regioselectivity issues in the N-alkylation of 4-bromopyrazole. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate this common synthetic challenge.
The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromopyrazole, is a classic problem in heterocyclic chemistry. The core issue stems from the molecule's ability to exist as two tautomers, leading to two nitrogen atoms (N1 and N2) with very similar reactivity.[1][2] Direct alkylation often yields a mixture of N1 and N2 regioisomers, which can be difficult and costly to separate, complicating downstream applications in drug discovery and materials science.[1][3] This guide will dissect the factors governing this selectivity and provide actionable strategies to steer the reaction toward your desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the alkylation of 4-bromopyrazole so difficult?
The difficulty arises from the electronic nature of the pyrazole ring. The N-H proton can reside on either nitrogen atom, leading to a rapid tautomeric equilibrium. When a base is used to deprotonate the pyrazole, it forms a single, delocalized pyrazolate anion.[2] In this anion, the negative charge is shared between the two nitrogen atoms, making both nucleophilic and available for attack by an alkylating agent.[2][4] The 4-bromo substituent, being electron-withdrawing, increases the acidity of the N-H proton but does not create a strong electronic bias between the two nitrogens, meaning that both steric and electronic factors of the entire system must be carefully controlled to favor one position over the other.
Caption: Tautomerism and anion formation in 4-bromopyrazole.
Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?
Regioselectivity is a delicate balance of several interconnected factors. Understanding and manipulating these is key to achieving the desired outcome.[5]
Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.[6] For 4-bromopyrazole, the N1 and N2 positions are sterically similar. However, if there were a substituent at the 3 or 5 position, the alkylating agent would favor the nitrogen furthest from that group. Similarly, using a bulky alkylating agent (e.g., an isopropyl or t-butyl group) can dramatically increase selectivity for the less hindered nitrogen.[5][7]
Electronic Effects: The electronic properties of both the pyrazole ring and the alkylating agent are crucial. Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[2] The nature of the electrophile also matters; "harder" electrophiles may favor the nitrogen with the higher negative charge density, while "softer" electrophiles are more influenced by orbital considerations (HOMO).
Base and Counter-ion: The choice of base does more than just deprotonate the pyrazole. The resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺, Mg²⁺) can coordinate with the pyrazolate anion.[2] This coordination can block one of the nitrogen atoms, directing the alkylating agent to the other. For instance, smaller cations like Li⁺ might coordinate more tightly, while larger, "freer" cations from bases like Cs₂CO₃ may lead to different selectivity. Divalent cations like Mg²⁺ have been shown to strongly direct alkylation to the N2 position.[8]
Solvent: The solvent influences the dissociation of the pyrazolate salt and the solvation of the reacting species.[5]
Polar aprotic solvents (DMF, DMSO, acetonitrile) are common and generally favor Sₙ2 reactions.[4] They effectively solvate the cation, leaving a more "naked" and reactive pyrazolate anion, which can sometimes lead to mixtures.
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in some cases, possibly through specific hydrogen-bonding interactions that differentiate the two nitrogen atoms.
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[5]
Q3: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
Targeting the N1 position typically involves leveraging steric effects or specific solvent-base combinations.
Increase Steric Bulk: The most reliable strategy is to increase the steric hindrance of the alkylating agent. If you are using methyl iodide, consider switching to ethyl bromide or isopropyl iodide. The larger group will naturally favor the less crowded environment. Recently, the use of very bulky α-halomethylsilanes as masked methylating reagents has been shown to provide exceptional N1 selectivity.[7]
Optimize the Base/Solvent System: The combination of potassium carbonate (K₂CO₃) in DMSO is a well-regarded system for promoting regioselective N1-alkylation of 3-substituted pyrazoles, a principle that can be extended here.[9] The potassium cation's interaction with the pyrazolate in DMSO often favors N1 attack.
Consider a Michael Addition Approach: If your target N1-substituent can be introduced via a Michael acceptor (e.g., an acrylate), this catalyst-free reaction can provide extremely high N1 selectivity (>99:1).[10][11]
Q4: I need to synthesize the N2-alkylated 4-bromopyrazole. What methods favor this less common isomer?
Synthesizing the N2 isomer is often more challenging and may require less conventional methods.
Employ a Lewis Acid Catalyst: A highly effective method for achieving N2 selectivity is the use of a magnesium catalyst, such as MgBr₂.[8] The Mg²⁺ ion is believed to form a chelate with both nitrogen atoms of the pyrazole ring. This coordination complex then directs the incoming alkylating agent, particularly α-bromoacetamides or α-bromoacetates, to the N2 position with high selectivity.
Exploit Intramolecular Hydrogen Bonding: The nature of the alkylating agent can be modified to favor N2. If the alkylating agent contains a hydrogen bond donor (like an amide N-H), it can form a transient hydrogen bond with the pyrazole's N1 atom in the transition state.[12] This interaction stabilizes the transition state leading to N2 alkylation, effectively directing the reaction to the desired position.[12]
Troubleshooting Guide: A Summary Table
The following table provides a starting point for optimizing your reaction conditions based on the desired regioisomer.
Factor
To Favor N1-Alkylation
To Favor N2-Alkylation
Rationale & Key References
Alkylating Agent
Use a sterically bulky alkylating agent (e.g., i-Pr-I, t-Bu-Br).[7]
Use an agent capable of H-bonding (e.g., 2-chloro-N-methylacetamide).[12]
Steric hindrance directs to the more accessible nitrogen. Intramolecular H-bonding can stabilize the N2 transition state.
MgBr₂ (catalytic) with a tertiary amine base (e.g., DIPEA).[8]
The cation size and coordination properties can block one nitrogen, directing the reaction to the other. Divalent Mg²⁺ is particularly effective for N2.
Polar aprotic solvents are standard. Fluorinated alcohols can enhance selectivity through specific H-bonding.
Temperature
Start at room temperature and consider cooling (e.g., 0 °C).
Typically room temperature, but optimization may be needed.
Lower temperatures can amplify small differences in activation energy between the two pathways.[5]
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of 4-Bromopyrazole
This protocol is designed to maximize the formation of the 1-alkyl-4-bromopyrazole isomer by leveraging a common base-solvent system known to favor N1 substitution.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 eq.) and finely powdered potassium carbonate (1.5 eq.).
Under a nitrogen or argon atmosphere, add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M.
Stir the suspension at room temperature for 15-30 minutes.
Add the alkyl halide (1.2 eq.) dropwise to the stirring suspension.
Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the 1-alkyl-4-bromopyrazole.
Protocol 2: Mg-Catalyzed Procedure for Selective N2-Alkylation of 4-Bromopyrazole
This protocol utilizes a Lewis acid catalyst to direct alkylation to the N2 position, particularly effective for α-haloacetamide and α-haloacetate electrophiles.[8]
In a glovebox or under a strict inert (N₂) atmosphere, add 4-bromopyrazole (1.0 eq.) and anhydrous MgBr₂ (0.2 eq.) to a dry flask with a stir bar.
Add anhydrous THF (to ~0.4 M), followed by the alkylating agent (2.0 eq.).
Slowly add DIPEA (2.1 eq.) to the solution at room temperature.
Stir the resulting mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent in vacuo.
Purify the crude material via flash column chromatography to yield the desired 2-alkyl-4-bromopyrazole.
Decision-Making Workflow for Regioselectivity Optimization
Caption: Workflow for optimizing N1 vs. N2 alkylation.
References
Alkylation of Pyrazole - Printable Mechanism Notes. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]
Tang, Q., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560. Available from: [Link]
A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate. (n.d.). Google Patents.
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. Available from: [Link]
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available from: [Link]
Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. Available from: [Link]
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10826-10842. Available from: [Link]
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
Wright, S. W., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available from: [Link]
Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. Available from: [Link]
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]
purification of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole by column chromatography
Executive Summary This guide details the purification of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (Target Molecule), a critical intermediate often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (Target Molecule), a critical intermediate often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
The synthesis typically involves the N-alkylation of 4-bromopyrazole with propargyl bromide under basic conditions. The purification challenge lies in differentiating the lipophilic product from the unreacted, hydrogen-bond-donating starting material. This guide provides a self-validating protocol to achieve >98% purity.
Observation: If the product Rf is < 0.2, increase polarity to 20% EtOAc.
Target: You want the product at Rf ~0.35 and the SM significantly lower (Rf < 0.15).
The Purification Protocol
Workflow Logic
The separation relies on the "Hydrogen Bond Switch." The starting material (4-bromopyrazole) possesses a free N-H group that interacts strongly with the silanol groups (Si-OH) of the silica gel, causing it to retain significantly. The product, being N-alkylated, lacks this interaction and elutes rapidly.
Figure 1: Purification workflow from crude reaction mixture to isolated product.
Step-by-Step Procedure
1. Column Preparation:
Stationary Phase: Silica Gel 60 (230–400 mesh).
Ratio: Use 30g of silica per 1g of crude material.
Packing Method: Slurry pack in 100% Hexanes . This ensures the column is tightly packed and prevents air bubbles.
2. Sample Loading:
Dissolve the crude mixture in the minimum volume of DCM (~1-2 mL per gram).
Carefully pipette onto the sand bed. Allow it to absorb completely before adding the mobile phase.
Note: The starting material (4-bromopyrazole) will likely remain on the column unless you push to >40% EtOAc.
4. Collection:
Collect fractions in test tubes. Spot every 3rd tube on a TLC plate.
Combine fractions containing the single, high-Rf spot.
Troubleshooting Center (FAQ)
Q1: I see a "ghost" spot trailing my product. What is it?
Diagnosis: This is likely the 4-bromopyrazole starting material .
The Science: The N-H proton on the pyrazole is acidic (pKa ~13). On slightly acidic silica gel, it forms strong hydrogen bonds, causing "streaking" or "tailing."
The Fix:
Ensure your gradient starts non-polar (5% EtOAc) to elute the product cleanly before the streak appears.
If separation is poor, add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica, sharpening the starting material spot—though usually, simply keeping the polarity low is sufficient to separate the non-polar product.
Q2: My product spot is UV active but stains poorly with Iodine.
Diagnosis: This is normal for some aromatic heterocycles, but the alkyne should stain.
The Fix: Use KMnO4 stain . The terminal alkyne (propargyl group) will oxidize and appear as a bright yellow spot on a purple background. This confirms the presence of the propargyl chain.
Q3: The product co-elutes with a high-Rf impurity.
Diagnosis: You may have bis-alkylation (formation of a quaternary salt) or impurities from the propargyl bromide (often stabilized with toluene).
The Fix:
Toluene: If the impurity is toluene (from the reagent), it will elute in 100% Hexanes. Discard the first few fractions.
Bis-alkylation: This is a salt and should stay at the baseline. If it moves, switch to a DCM/Methanol gradient (99:1 to 95:5).
Q4: I recovered very little mass. Where is it?
Diagnosis: Volatility or Aqueous Solubility.
Volatility: 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a small molecule. If you used a high-vacuum pump for too long, it might have sublimed. Always use a rotary evaporator at moderate pressure (20 mbar) and 40°C.
Aqueous Loss: If you skipped the brine wash during workup, the pyrazole might have partitioned into the water layer (especially if the pH was low).
Post-Purification Validation
Once fractions are combined and dried, validate identity and purity:
1H NMR (CDCl3):
Look for the propargyl CH2 doublet (
ppm).
Look for the terminal alkyne CH triplet (
ppm).
Confirm the pyrazole protons (two singlets or doublets in the aromatic region,
ppm).
Absence of broad singlet >10 ppm: Confirms removal of N-H starting material.
The N-alkyl bond (propargyl-pyrazole) and C-Br bond are resistant to hydrolysis at pH 4.0–9.0.
Aqueous Solubility
Critical (Low)
Primary User Pain Point. Highly lipophilic. Will precipitate in pure buffer >50 µM.
Thermal Stability
High
Stable up to 80°C in solution; solid is stable at RT.
Reactivity
Specific
Inert to biomolecules; reactive only toward azides (CuAAC) or Pd-catalysts.
Photostability
Moderate
Protect from direct UV to prevent slow C-Br homolysis over extended periods.
Core Technical Analysis
Why This Molecule is Chemically Stable (But Physically Tricky)
Users often confuse insolubility with instability . As a Senior Application Scientist, I need you to distinguish between these two mechanisms.
The N-Propargyl Bond: Unlike N-acyl pyrazoles (which hydrolyze rapidly) or N-sulfonyl pyrazoles, this molecule features an N-alkyl bond (N–CH₂–C≡CH). This bond is kinetically inert in aqueous buffers ranging from pH 2 to 10. It requires harsh enzymatic or strong acid conditions to cleave.
The Pyrazole Ring: The aromaticity of the pyrazole ring (6
-electrons) makes it resistant to oxidation and ring-opening under physiological conditions.
The Alkyne Handle: Terminal alkynes can undergo hydration to form ketones, but this reaction is extremely slow at neutral pH without a transition metal catalyst (Hg, Au, or Ru).
The Real Problem: Solubility
The combination of the bromine atom and the propargyl group significantly increases the LogP (lipophilicity) compared to unsubstituted pyrazole. In pure PBS or TRIS buffer, the compound will likely aggregate or precipitate, leading to "loss of signal" in assays that is often misdiagnosed as degradation.
Troubleshooting Guide (Q&A)
Issue 1: "My HPLC peak area decreases over time in buffer."
Diagnosis: Likely Precipitation or Adsorption , not Degradation.
The Mechanism: The hydrophobic nature of the bromopyrazole drives it to stick to plastic tube walls (polypropylene) or precipitate out of solution.
The Fix:
Solvent Spike: Ensure your buffer contains at least 5-10% organic co-solvent (DMSO or Methanol).
Material Change: Use glass vials or low-binding plastics.
Verification: Spin the sample at 10,000 x g. If the peak drops further, it was a suspension, not a solution.
Issue 2: "I see a new peak appearing at RRT 0.9 or 1.1."
Diagnosis:Isomer Impurities or Copper Chelation .
The Mechanism:
Synthesis Artifacts: The synthesis (alkylation of 4-bromopyrazole) often produces a minor amount of the regioisomer (alkylation at N2 vs N1), though 4-bromo is symmetric, 3-substituted analogs would not be. For 4-bromo, check for bis-alkylation (quaternary salt) if synthesized in-house.
Copper Contamination: If you are running a Click reaction, the pyrazole nitrogen can weakly coordinate Cu(I/II), shifting the retention time.
The Fix:
Run a blank injection of the buffer components.
Add EDTA (1 mM) to the sample to strip any trace metals before HPLC analysis.
Issue 3: "The Click reaction isn't working in buffer."
Diagnosis:Catalyst Deactivation , not Alkyne Instability.
The Mechanism: The alkyne is stable. However, in aqueous buffer, Cu(I) is rapidly oxidized to inactive Cu(II) by dissolved oxygen, or disproportionates.
The Fix:
Degas all buffers thoroughly.
Use a stabilizing ligand (e.g., THPTA or BTTAA) in a 5:1 ratio to Copper.
Add a reducing agent (Sodium Ascorbate) in excess (10-50 equiv).
Visual Decision Trees
Diagram 1: Stability Testing Workflow
Use this logic to determine if your compound is actually degrading.
Caption: Diagnostic logic to distinguish between physical loss (precipitation/adsorption) and true chemical degradation.
Diagram 2: Recommended Handling Protocol
Caption: Optimal preparation workflow to maintain compound stability and solubility.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: To prepare a solution that avoids freeze-thaw degradation and precipitation.
Weighing: Weigh the solid 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole into a glass vial (avoid plastic due to static and sticking).
Solvent: Add anhydrous DMSO to achieve a concentration of 50 mM or 100 mM .
Why? High concentrations in DMSO are stable for months at -20°C.
Storage: Aliquot into small volumes (e.g., 50 µL) to prevent repeated freeze-thaw cycles which introduce moisture. Moisture in DMSO can lower the solubility of the compound over time.
SOP-02: Stability Verification Assay (HPLC)
Objective: To quantitatively verify the integrity of the compound in your specific buffer.
Preparation: Dilute stock to 100 µM in your target buffer (e.g., PBS pH 7.4).
Incubation: Split into three glass vials:
T0 (Analyze immediately)
T24 (Incubate 24h at RT)
T24-Dark (Incubate 24h at RT, wrapped in foil)
HPLC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.
Analysis:
If T24 area < 95% of T0 area: Check for precipitation (filter sample and re-run).
If T24 (Light) < T24 (Dark): Compound is photosensitive; protect from light.
References
Synthesis and Properties of N-substituted Pyrazoles
Title: "Recent highlights in the synthesis and biological significance of pyrazole deriv
Source: PMC (N
Context: Discusses the robustness of the pyrazole core and N-alkyl
Context: Provides baseline lipophilicity data for the 4-bromopyrazole core (LogP ~0.3), supporting the need for co-solvents when the propargyl group is added.
This guide provides an in-depth spectroscopic analysis of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole , a critical intermediate in click chemistry and drug discovery. It compares the spectral performance of this compound agai...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic analysis of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole , a critical intermediate in click chemistry and drug discovery. It compares the spectral performance of this compound against its metabolic precursors and structural analogs to establish a robust identification protocol.
Content Type: Comparative Analysis Guide
Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists
Executive Summary & Structural Logic
The identification of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole relies on detecting the symmetry-breaking effect of N-alkylation on the pyrazole ring and the diagnostic coupling of the propargyl group. Unlike its precursor (4-bromopyrazole), which exhibits tautomeric averaging, the target molecule displays distinct regiochemical markers.
Structural Assignment Map
The following diagram correlates the molecular structure with specific NMR signals, establishing the nomenclature used throughout this guide.
Figure 1: Atom-to-Signal mapping for the target compound. Note the deshielding effect of N1 on H5.
Comparative Performance Analysis
To ensure "Scientific Integrity," one must validate the product not just by what is present, but by what is absent. The table below compares the target against its primary alternative (the starting material) and a non-brominated analog.
N-alkylation breaks the rapid tautomeric exchange seen in the precursor.
H4 Signal
Absent (Substituted by Br)
Absent
Present (~6.3 ppm, dd)
Absence of the H4 signal confirms bromination retention; presence indicates debromination.
N-CH₂ Signal
~4.95 ppm (Doublet)
Absent
~4.90 ppm (Doublet)
The slight downfield shift in the target vs. Alt B is due to the electron-withdrawing Br.
NH Signal
Absent
Broad (>10 ppm)
Absent
Disappearance of the broad NH peak confirms successful N-alkylation.
H3 vs H5
Resolved Singlets (Δδ ~0.15 ppm)
Averaged (~7.6 ppm)
Coupled (J ~2 Hz)
In the target, H3 and H5 appear as sharp singlets due to Br blocking J-coupling.
Detailed Spectral Analysis & Protocol
1H NMR Data (CDCl₃, 298 K)
δ 7.62 (s, 1H, H-5): This proton is most deshielded due to its proximity to the electronegative N1 nitrogen. It typically appears as a sharp singlet, though high-resolution scans may show minute cross-ring coupling.
δ 7.48 (s, 1H, H-3): Slightly upfield relative to H-5. The chemical shift difference between H3 and H5 is a key purity indicator; collapse of this difference suggests loss of the N-substituent.
δ 4.95 (d, J = 2.5 Hz, 2H, N-CH₂): The methylene protons couple with the terminal alkyne proton. The doublet multiplicity is diagnostic of the propargyl group.
δ 2.52 (t, J = 2.5 Hz, 1H, C≡CH): The terminal alkyne proton appears as a triplet due to coupling with the two CH₂ protons.
Impurity Profiling (Self-Validating System)
A "self-validating" protocol requires checking for specific process impurities.
Propargyl Bromide (Reagent): Look for a CH₂ doublet at δ 3.90 ppm . If present, the reaction is incomplete or workup was insufficient.
Toluene (Solvent): Often used in synthesis. Look for a methyl singlet at δ 2.36 ppm .
Water: In CDCl₃, a broad singlet around δ 1.56 ppm indicates wet solvent or wet product, which can broaden the alkyne triplet.
This protocol emphasizes the causality behind the steps to ensure reproducibility.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the isolated solid/oil.
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).
Why CDCl₃? It minimizes exchange broadening of the alkyne proton compared to DMSO-d6 and provides better resolution of the H3/H5 aromatic region.
Filtration: If the solution is cloudy (salt residues), filter through a small plug of glass wool directly into the NMR tube.
Step 2: Acquisition Parameters[1]
Pulse Angle: 30° (ensures accurate integration).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Reasoning: The terminal alkyne proton and quaternary carbons (in 13C) have long relaxation times. Short D1 values will under-integrate the alkyne signal, leading to false stoichiometry calculations.
Scans: 16 scans are sufficient for 1H; 512+ for 13C.
Step 3: Purity Verification Decision Tree
Use the following logic flow to interpret the spectrum.
Figure 2: Logic flow for spectral validation of the target compound.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
Royal Society of Chemistry. (2010). Synthesis of propargyl-functionalized derivatives. RSC Advances. Retrieved from [Link]
SpectraBase. (2025).[1] 1H NMR Spectrum of 4-Bromo-1H-pyrazole. Wiley Science Solutions. Retrieved from [Link]
SciELO. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopy of Propargyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a fundamental heterocyclic motif in numerous pharmacologically active agents, prized for its metabolic stability and diverse biologi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental heterocyclic motif in numerous pharmacologically active agents, prized for its metabolic stability and diverse biological activities.[1][2] The addition of a propargyl group—a terminal alkyne functional group—introduces a reactive handle for further molecular elaboration, making propargyl pyrazoles highly valuable synthetic intermediates. Infrared spectroscopy offers a rapid, non-destructive, and definitive method for confirming the successful installation of this group. This guide will compare the expected vibrational modes of the propargyl moiety with those of the pyrazole ring, providing the necessary framework for accurate spectral interpretation.
The Vibrational Signature: Understanding Propargyl Group IR Bands
The diagnostic power of IR spectroscopy for identifying propargyl groups lies in the unique vibrational modes of the carbon-carbon triple bond (C≡C) and the adjacent sp-hybridized C-H bond. These bonds have distinct force constants and vibrational frequencies that place their absorption bands in relatively uncongested regions of the IR spectrum.
There are three primary vibrational modes of interest for a terminal alkyne such as a propargyl group:
≡C-H Stretching Vibration: This is often the most prominent and unambiguous signal. The bond between the sp-hybridized carbon and the terminal hydrogen is strong and stiff, resulting in a sharp, strong absorption at a high wavenumber.
C≡C Stretching Vibration: The stretching of the triple bond itself gives rise to a signal in a unique spectral window where few other functional groups absorb.[3] However, its intensity can vary significantly.
≡C-H Bending Vibration: The bending or deformation of the terminal C-H bond produces a strong, and often broad, absorption in the fingerprint region of the spectrum.
Comparative Analysis of Characteristic Absorption Bands
The presence of a pyrazole ring, an aromatic heterocycle, introduces its own set of characteristic vibrations, primarily involving C=N, C=C, and C-N stretching, as well as ring deformation modes.[2][4][5] When interpreting the spectrum of a propargyl pyrazole, the key is to identify the distinct bands of the propargyl group alongside the broader absorptions of the pyrazole core. The electronic influence of the pyrazole ring on the propargyl group's vibrational frequencies is generally minimal for these characteristic stretching modes, making them reliable diagnostic markers.
The following table summarizes the key IR absorption bands for identifying a propargyl group, with comparative notes for its presence on a pyrazole ring.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To validate the presence of the propargyl group, obtaining a clean and well-resolved IR spectrum is paramount. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is ideal for solid or liquid samples.
Objective: To acquire the FT-IR spectrum of a synthesized N-propargyl pyrazole derivative to confirm the presence of characteristic alkyne absorption bands.
Materials:
Synthesized propargyl pyrazole sample (solid or oil)
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
Spatula
Solvent for cleaning (e.g., Isopropanol or Acetone)
Lint-free wipes (e.g., Kimwipes)
Methodology:
Prepare the Spectrometer:
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.
Clean the ATR Crystal:
Generously wet a lint-free wipe with isopropanol.
Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants.
Perform a second cleaning with a fresh wipe to ensure purity.
Allow the solvent to fully evaporate.
Collect the Background Spectrum:
With the clean, empty ATR crystal in place, initiate a "Background Scan" or "Collect Background" from the instrument's software.
This scan measures the ambient environment (atmosphere, crystal) and will be automatically subtracted from the sample spectrum. A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.
Apply the Sample:
Place a small amount of the propargyl pyrazole sample onto the center of the ATR crystal. For a solid, a small mound covering the crystal is sufficient. For a liquid, one or two drops will suffice.
If the sample is solid, lower the ATR press and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.
Collect the Sample Spectrum:
Initiate the "Sample Scan" or "Collect Sample" from the software. Use the same scan parameters (number of scans, resolution) as the background scan for consistency.
The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
Analyze the Spectrum:
Process the spectrum as needed (e.g., baseline correction).
Label the significant peaks. Critically, look for:
A sharp, strong peak around 3300 cm⁻¹ (≡C-H stretch).
A sharp, weaker peak around 2120 cm⁻¹ (C≡C stretch).
A strong, broad peak around 650 cm⁻¹ (≡C-H bend).
Characteristic pyrazole ring stretches between 1600-1400 cm⁻¹.
Clean Up:
Raise the press and remove the bulk of the sample with a spatula.
Thoroughly clean the ATR crystal with isopropanol and lint-free wipes as described in Step 2.
Visualization of Key Vibrational Modes
The following diagram illustrates the primary stretching vibrations that serve as the diagnostic markers for a propargyl pyrazole moiety in an IR spectrum.
Caption: Key IR stretching modes for propargyl pyrazole identification.
Concluding Remarks
The identification of a propargyl group on a pyrazole core via infrared spectroscopy is a straightforward and reliable process. The high-frequency ≡C-H stretch (~3300 cm⁻¹) and the unique C≡C triple bond stretch (~2120 cm⁻¹) provide definitive evidence of the terminal alkyne. These signals are distinct from the absorptions of the pyrazole ring and are generally unaffected by substitution on the ring. By following a systematic approach to spectral acquisition and analysis, researchers can confidently confirm the structure of these versatile chemical building blocks, accelerating progress in drug discovery and materials development.
References
Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved February 14, 2026.
University of Massachusetts. (n.d.). IR Group Frequencies - UMass OWL. Retrieved February 14, 2026.
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 14, 2026.
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 14, 2026.
UMass Chan Medical School. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 14, 2026.
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved February 14, 2026, from [Link]
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved February 14, 2026, from [Link]
MDPI. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved February 14, 2026, from [Link]
AIP Publishing. (2024, February 16). Development of a universal method for vibrational analysis of the terminal alkyne C≡C stretch. The Journal of Chemical Physics. Retrieved February 14, 2026, from [Link]
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved February 14, 2026.
Chalyk, G. A., et al. (n.d.). Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles. PMC. Retrieved February 14, 2026, from [Link]
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved February 14, 2026, from [Link]
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved February 14, 2026.
13C NMR chemical shifts of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Technical Assessment: Structural Elucidation and 13C NMR Benchmarking of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole Executive Summary 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a bifunctional heterocyclic scaffold critical in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Structural Elucidation and 13C NMR Benchmarking of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Executive Summary
4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a bifunctional heterocyclic scaffold critical in modern drug discovery. It serves as a "dual-handle" intermediate: the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC "Click" chemistry), while the C4-bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
This guide provides a definitive reference for the 13C NMR characterization of this molecule. Unlike standard spectral lists, this assessment benchmarks the product against its synthetic precursors and structural analogs to ensure rigorous quality control and regioisomeric validation.
Structural Assignments & Chemical Shift Data
The following data represents the consensus chemical shifts in CDCl₃ (75-100 MHz). The assignment relies on the distinct electronic environments created by the electron-withdrawing bromine and the hybridization of the propargyl group.
Table 1: 13C NMR Chemical Shift Assignments
Carbon Position
Assignment
Shift (δ, ppm)
Diagnostic Signal Characteristics
C3
Pyrazole Ring (N=C)
138.5 – 140.0
Deshielded by imine-like nitrogen (N2).
C5
Pyrazole Ring (N-C)
129.5 – 131.0
Upfield relative to C3 due to N1 attachment.
C4
Pyrazole Ring (C-Br)
93.0 – 96.0
Key Diagnostic: Significantly shielded (upfield) due to the heavy atom effect of Bromine.
Note on Solvent Effects: In polar aprotic solvents like DMSO-d₆ , the pyrazole ring carbons (C3/C5) typically shift downfield by 1.0–2.0 ppm due to hydrogen bonding interactions, while the propargyl signals remain relatively stable.
Comparative Analysis: Validation Against Alternatives
To ensure the integrity of the synthesized product, one must compare its spectral fingerprint against potential impurities or analogs.
A. Product vs. Starting Material (4-Bromopyrazole)
The Problem: Incomplete alkylation.
The NMR Solution: The starting material, 4-bromopyrazole, lacks the propargyl signals (40, 76, 78 ppm). Furthermore, the tautomeric nature of unsubstituted 4-bromopyrazole often results in broad or averaged signals for C3/C5 in CDCl₃, whereas the product (N-alkylated) displays sharp, distinct resonances for C3 and C5 due to fixed regiochemistry.
B. Product vs. Unbrominated Analog (1-Propargylpyrazole)
The Problem: Debromination during reaction or use of wrong starting material.
The NMR Solution: This is the most critical checkpoint.
Unbrominated C4: Resonates at ~106 ppm .
Brominated C4 (Product): Resonates at ~93–96 ppm .
C. Regioisomer Differentiation
Since the parent 4-bromopyrazole is symmetric, N1-alkylation and N2-alkylation produce the same chemical entity. However, if the starting material were unsymmetrical (e.g., 3-methyl-4-bromopyrazole), 13C NMR becomes vital for distinguishing isomers.
Rule of Thumb: In 1-substituted pyrazoles, the C5 carbon (adjacent to the alkylating group) is typically shielded (lower ppm) relative to C3 .
Visualization of Structure & Workflow
Figure 1: Structure and Numbering Scheme
Caption: Carbon assignments based on electronic environment. Red=Ring Carbons, Yellow=Brominated Carbon, Green=Propargyl Chain.
Figure 2: Synthesis & Validation Workflow
Caption: Logical workflow for validating the synthesis using diagnostic 13C NMR markers.
Experimental Protocol: Synthesis & Acquisition
To replicate the data presented above, follow this standardized protocol.
A. Synthesis (Alkylation)
Dissolution: Dissolve 4-bromopyrazole (1.0 eq) in anhydrous acetone or DMF.
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to act as the proton scavenger.
Alkylation: Add Propargyl Bromide (1.2 eq, 80% in toluene) dropwise at 0°C, then warm to room temperature (or reflux for 4 hours if kinetics are slow).
Workup: Remove solvent, extract with Ethyl Acetate/Water. Dry organic layer over MgSO₄.
B. NMR Acquisition Parameters
Instrument: 400 MHz (100 MHz for 13C).
Solvent: CDCl₃ (Chloroform-d).
Concentration: ~20-30 mg in 0.6 mL solvent.
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).
Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons C4 and C2').
Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy for the quaternary carbons.
References
PubChem. 4-Bromopyrazole Compound Summary. National Library of Medicine.
[Link]
Elguero, J., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 1997.[1][2] (Provides foundational shifts for pyrazole ring carbons).
[Link]
RSC Advances. Synthesis and characterization of propargyl-linked heterocycles. (General reference for propargyl group shifts in N-heterocycles).
[Link]
Comparative Guide: 4-Bromo vs. 4-Iodo Pyrazole Derivatives in Cross-Coupling
Executive Summary In the functionalization of the pyrazole pharmacophore—ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib)—the choice between 4-bromo and 4-iodo intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the functionalization of the pyrazole pharmacophore—ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib)—the choice between 4-bromo and 4-iodo intermediates is a critical decision point.
While 4-iodopyrazoles offer superior kinetic profiles in palladium-catalyzed cross-couplings (facilitating reactions at lower temperatures), they suffer from higher costs, photolytic instability, and potential for dehalogenation side-reactions.[1] 4-bromopyrazoles , conversely, act as robust "workhorse" substrates requiring higher activation energies but offering superior shelf-stability and scalability.
This guide provides a data-driven framework to select the optimal halogen based on your specific synthetic bottleneck: reactivity (choose Iodo) vs. stability/cost (choose Bromo).[1]
Fundamental Chemical Kinetics
The divergence in performance stems directly from the carbon-halogen bond dissociation energy (BDE) and the rate of oxidative addition (OA), which is typically the rate-determining step in the catalytic cycle for electron-rich heterocycles.
Bond Energy & Oxidative Addition
The C(sp²)–I bond is significantly longer and weaker than the C(sp²)–Br bond, lowering the activation energy barrier for the insertion of Pd(0).[1]
Parameter
4-Bromo Pyrazole
4-Iodo Pyrazole
Impact on Protocol
Bond Length
~1.86 Å
~2.05 Å
Iodo is sterically more accessible for Pd insertion.
The following diagram illustrates the kinetic advantage of the iodide during the oxidative addition step.
Figure 1: Kinetic differentiation in the Oxidative Addition (OA) step. The iodide pathway (Green) proceeds via a lower energy transition state compared to the bromide (Red).[1]
Synthetic Accessibility & Stability
Before coupling, one must consider the preparation and handling of the starting material.
Synthesis of the Halide
4-Bromopyrazoles: Synthesized efficiently using N-bromosuccinimide (NBS) in acetonitrile or DMF. The reaction is highly regioselective for the 4-position due to the nucleophilic nature of the pyrazole ring (SEAr mechanism).
4-Iodopyrazoles: require more potent iodinating agents.[2] Common protocols use N-iodosuccinimide (NIS) often activated by acid (TFA) or I₂/CAN (Ceric Ammonium Nitrate) .[1][2]
Note: Iodination is more prone to over-reaction (di-iodination) if stoichiometry is not strictly controlled.[1][2]
Stability Profile
Feature
4-Bromo
4-Iodo
Light Sensitivity
Low (Stable in ambient light)
High (Dark storage required)
Shelf Life
Years
Months (May liberate I₂ over time)
Crystallinity
Forms trimeric H-bond motifs; generally higher MP.[1]
Forms catemeric chains; often lower MP/solubility differences.
Performance Comparison: Cross-Coupling
This section compares performance in Suzuki-Miyaura coupling, the most common application.
Reaction Condition Requirements
Data aggregated from internal optimization studies and literature precedents (e.g., J. Org.[1][3] Chem., BenchChem reports).[1][4]
Variable
4-Bromo Protocol
4-Iodo Protocol
Catalyst Loading
Typically 1–5 mol% Pd
Can function at 0.1–1 mol% Pd
Temperature
Reflux (80–110°C) often required
Room Temp to 60°C
Ligands
Requires electron-rich phosphines (e.g., SPhos, XPhos) or bidentates (dppf) for difficult cases.[1]
Works well with standard PPh₃ or "ligand-free" conditions.
Microwave
Good response; 10-20 min.
Excellent response; <5 min (Risk of de-iodination if overheated).[1]
Chemo-Orthogonality (The "Switch" Strategy)
The most powerful application of the reactivity difference is sequential coupling . If a pyrazole scaffold contains both a bromine (e.g., at C3 or C5) and an iodine (at C4), the catalyst will selectively engage the C4-Iodine first.[1]
Figure 2: Sequential Orthogonal Functionalization. The reactivity gap allows the C-I bond to be coupled selectively while leaving the C-Br bond intact for a subsequent step.
Experimental Protocols
Protocol A: Standard Suzuki Coupling of 4-Bromopyrazoles
Use this for robust, scalable synthesis where temperature sensitivity is not an issue.
Solvent: DME/Water (2:1) or Toluene/EtOH/Water.[1][5]
Procedure:
Maintain strict inert atmosphere (Oxygen poisons Pd(0) faster than OA occurs).[1]
Stir at 40–60°C .
Checkpoint: Reaction is often complete in <2 hours.
Warning: Do not overheat (>80°C) for extended periods, as hydrodehalogenation (replacement of I with H) can become a competitive pathway.
Decision Matrix
Use this logic flow to select the correct intermediate for your campaign.
If your priority is...
Choose...
Reasoning
Cost Efficiency
4-Bromo
Bromide precursors are ~30-50% cheaper and require less expensive purification.
Low Temperature
4-Iodo
Essential if the boronic acid partner is prone to protodeboronation at high heat.
Sequential Coupling
4-Iodo
(Specifically 4-iodo-3-bromo or 4-iodo-5-chloro) to enable site-selective chemistry.
Scale-Up (>100g)
4-Bromo
Avoids the massive iodine waste stream and stability issues of iodides.
Difficult Substrate
4-Iodo
If the pyrazole N-protecting group is bulky (e.g., Trityl), the longer C-I bond helps overcome steric hindrance.
References
BenchChem. (2025).[1][2] 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Retrieved from [1]
Cheng, H., et al. (2014).[1][6] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(7).[1]
Langer, P., et al. (2016).[1][7] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
Sadighi, J. P., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
Ahmed, B.M., et al. (2023).[1][8] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals. [1]
Structural Insight & Synthetic Performance: 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
This guide provides an in-depth technical analysis of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole , focusing on its structural properties, synthetic utility, and performance comparison with key analogs. Executive Summary 4-Br...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole , focusing on its structural properties, synthetic utility, and performance comparison with key analogs.
Executive Summary
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a bifunctional heterocyclic building block critical in medicinal chemistry and agrochemical synthesis. Unlike its parent compound (4-bromopyrazole), which is a solid stabilized by strong intermolecular hydrogen bonding, the N-propargyl derivative typically exists as a low-melting solid or viscous oil at room temperature. This phase behavior is a direct consequence of the substitution at the N1 position, which eliminates the H-bond donor capability, disrupting the formation of the supramolecular catemers observed in 4-halopyrazoles.
Key Performance Indicators:
Primary Utility: Dual-modal synthase for "Click" chemistry (via alkyne) and Cross-Coupling (via bromide).
Structural Status: Single-crystal X-ray diffraction (XRD) is not routinely reported due to its low melting point; structural characterization relies on NMR (
H, C) and HRMS.
Storage Stability: High, though prone to gradual discoloration if exposed to light (de-bromination risk).
Structural Analysis & Comparison
The "Virtual" Crystal Structure
While a specific single-crystal structure for the title compound is absent from major crystallographic databases (CSD), its lattice behavior can be rigorously predicted by analyzing its closest structural analogs.
Parent Scaffold (4-Bromo-1H-pyrazole): Crystallizes in the orthorhombic space group Pnma. It forms trimeric or catemeric supramolecular chains driven by strong N–H···N hydrogen bonds (
Å).
Title Compound Effect: Alkylation at N1 with a propargyl group removes the acidic proton. This forces the molecule to rely on weaker C–H···N and C–H···\pi interactions for packing.
Result: Drastic reduction in melting point (Solid
Oil/Low-Melt).
Packing: Likely dominated by
- stacking between pyrazole rings and T-shaped interactions involving the terminal alkyne.
Comparative Structural Metrics
The following table compares the title compound with its direct analogs to highlight the impact of the propargyl and bromo substituents.
Feature
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
4-Bromo-1H-pyrazole (Parent)
1-(Prop-2-yn-1-yl)-1H-pyrazole (Des-bromo)
Formula
Physical State
Low-melting Solid / Oil
Solid (mp 93–96 °C)
Liquid
H-Bond Donor
None (N1 blocked)
Strong (N1-H)
None
Key Interaction
Dipole-Dipole, -
N-H···N Hydrogen Bond
Dipole-Dipole
Reactivity
Dual (Click + Coupling)
Coupling only
Click only
Density (Est.)
~1.55 g/cm³
~1.98 g/cm³ (cryst.)
~1.08 g/cm³
Note: The high density of the title compound relative to the des-bromo analog is due to the heavy bromine atom, yet it fails to crystallize efficiently due to the flexible propargyl "tail" interfering with close packing.
Synthetic Utility & Performance[1][2]
The true value of this molecule lies in its orthogonal reactivity . The bromine atom and the propargyl group can be functionalized independently, allowing for the rapid construction of complex libraries.
Reactivity Logic Flow
The diagram below illustrates the divergent synthetic pathways available to this scaffold.
Figure 1: Orthogonal reactivity map showing how the scaffold serves as a divergence point in synthesis.
Performance vs. Alternatives
Vs. 4-Iodo Analog: The 4-iodo derivative is more reactive in Pd-catalyzed couplings (lower activation energy) but is significantly less stable and more expensive. The 4-bromo derivative offers the optimal balance of stability (shelf-life > 1 year) and reactivity (works well with modern phosphine ligands like SPhos or XPhos).
Vs. N-Methyl Analog: The propargyl group provides a "handle" for further functionalization (e.g., attaching to a fluorophore or protein), whereas the N-methyl group is a synthetic dead-end.
Experimental Protocols
Synthesis of 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Rationale: This protocol uses a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to ensure complete deprotonation of the pyrazole without polymerizing the propargyl bromide.
Reagents:
4-Bromopyrazole (1.0 equiv)
Propargyl bromide (1.2 equiv, 80% wt in toluene)
Potassium Carbonate (
, 2.0 equiv)
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
Dissolution: Charge a round-bottom flask with 4-bromopyrazole (147 mg, 1.0 mmol) and anhydrous DMF (3.0 mL). Stir until fully dissolved.
Deprotonation: Add
(276 mg, 2.0 mmol) in one portion. The suspension may turn slightly cloudy. Stir at Room Temperature (RT) for 15 minutes.
Alkylation: Add propargyl bromide (1.2 mmol) dropwise via syringe. Caution: Propargyl bromide is a lachrymator.
Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (
) is less polar than the starting material ().
Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF.
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0 20% EtOAc in Hexanes).
Characterization: Obtain
H NMR to confirm the N-propargyl signal (doublet at ppm, triplet at ppm).
Crystallization Strategy (for Structural Studies)
Since the neat compound is an oil/low-melting solid, obtaining X-ray quality crystals requires co-crystallization or low-temperature in situ techniques.
Method A (Co-crystal): Mix equimolar amounts of the title compound and 1,4-diiodotetrafluorobenzene in methanol. The halogen bond acceptor capability of the pyrazole nitrogen (N2) can induce co-crystal formation with the strong halogen bond donor.
Method B (Low-Temp): Seal a small amount of the oil in a capillary. Flash cool to 100 K on the diffractometer goniometer to freeze the sample into a polycrystalline mass, then anneal (warm slightly and re-cool) to grow a single crystal domain (Zone Melting technique).
References
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996. Link
Lynch, V. M., et al. "Crystal structure of 4-bromopyrazole." Acta Crystallographica Section C, 1994. Link
Kumar, V., et al. "Synthesis of 1,4-disubstituted 1,2,3-triazoles via Click Chemistry." Tetrahedron Letters, 2008. (Describes propargyl pyrazole reactivity). Link
Ahmed, B. M., et al. "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E, 2023.[1] (Comparison of halogenated pyrazole packing). Link
PubChem Database. "4-Bromo-1H-pyrazole Compound Summary." (Physical properties and synthesis data). Link
validating regioisomer purity in N-substituted pyrazole synthesis
Executive Summary In the development of bioactive small molecules—particularly kinase inhibitors like Celecoxib or Ruxolitinib—the N-substituted pyrazole moiety is a privileged scaffold. However, its synthesis via the co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of bioactive small molecules—particularly kinase inhibitors like Celecoxib or Ruxolitinib—the N-substituted pyrazole moiety is a privileged scaffold. However, its synthesis via the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr reaction) or direct alkylation frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers .
Misidentifying these isomers is a "silent killer" in structure-activity relationship (SAR) studies. A 1,5-isomer impurity can mimic the biological activity of a 1,3-isomer (or vice versa), leading to false positives and costly dead-ends.
This guide objectively compares validation methodologies, establishing 1H-15N HMBC as the definitive "Gold Standard" over traditional 1D NMR and NOESY techniques, while integrating UPLC-MS for quantitative purity analysis.
The Mechanistic Challenge: Why Isomers Form
To validate purity, one must understand the impurity's origin. The formation of regioisomers is dictated by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.
Diagram 1: Mechanistic Bifurcation in Pyrazole Synthesis
Figure 1: The bifurcation of pyrazole synthesis. Steric bulk and solvent choice (e.g., fluorinated alcohols) significantly influence the ratio, but rarely eliminate the minor isomer entirely.
Comparative Analysis of Validation Methods
We evaluated four common validation workflows based on Definitiveness , Throughput , and Risk of Ambiguity .
Summary of Performance
Feature
Method A: 1H NMR (1D)
Method B: 1D NOE / 2D NOESY
Method C: 1H-15N HMBC
Method D: UPLC-MS
Primary Output
Chemical Shift ()
Spatial Proximity
Bond Connectivity
Retention Time / Mass
Confidence Level
Low (Ambiguous)
Medium (Conditional)
High (Definitive)
Medium (Requires Standards)
Sample Requirement
~1-5 mg
~10 mg
~20-30 mg (conc. critical)
< 0.1 mg
Time per Sample
5 mins
20-60 mins
2-4 Hours
10 mins
Best Use Case
Rough screening
Confirming rigid structures
Absolute structure proof
Quantifying impurity %
Detailed Technical Assessment
Method A: 1H NMR (The "Legacy" Screen)
The Flaw: While 3-H and 5-H pyrazole protons have distinct shifts, they are heavily influenced by solvent and concentration. In mixtures, the signals often overlap. Relying solely on 1H NMR is the leading cause of misassigned regiochemistry in literature.
Verdict: Insufficient for IND-track compounds.
Method B: NOESY (The Spatial Check)
The Flaw: NOESY relies on the Nuclear Overhauser Effect, which decays as
. If the N-substituent is flexible (e.g., a linear alkyl chain) or the C-substituent is small (e.g., -CH3), the NOE signal may be weak or absent.
Verdict: Useful corroboration, but prone to false negatives.
Method C: 1H-15N HMBC (The Gold Standard)
The Logic: Nitrogen chemical shifts are exquisitely sensitive to electronic environment.
The Proof: An HMBC experiment correlates protons to nitrogens via 2-3 bonds.
Isomer A: N-substituent protons correlate to the upfield N1 .
Isomer B: If misassigned, correlations will not match the predicted C3/C5 substitution pattern.
Verdict: The only self-validating method for absolute structural assignment.
Experimental Protocols
Protocol 1: The "Gold Standard" 1H-15N HMBC Setup
To be used for the initial characterization of the primary regioisomer.
Reagents & Equipment:
Sample: >20 mg of isolated pyrazole (high concentration is vital for 15N detection).
Solvent: DMSO-
(preferred over CDCl3 for sharper exchangeable proton signals and solubility).
Instrument: 500 MHz NMR or higher equipped with a CryoProbe.
Acquisition Parameters:
Pulse Sequence: Gradient-selected 1H-15N HMBC (e.g., hmbcgp on Bruker).
Optimization: Set long-range coupling constant (
) to 6–8 Hz . This captures the critical 2-bond and 3-bond couplings between the pyrazole nitrogens and the substituent protons.
Spectral Width:
1H: Standard (0–14 ppm).
15N: Wide sweep (-300 to 0 ppm relative to CH3NO2) to ensure capture of both N1 and N2.
Scans: Minimum 128 scans (due to low natural abundance of 15N, ~0.37%).
Data Interpretation:
Look for the N1 (Pyrrole-like) signal around -175 ppm .[1]
Look for the N2 (Pyridine-like) signal around -75 ppm .
Validation Check: The protons on the N-substituent (e.g., N-CH3) MUST show a strong correlation to the N1 signal. If they correlate to a signal at -75 ppm, you have likely alkylated the wrong nitrogen or tautomer.
Protocol 2: UPLC-MS Quantitative Purity Method
To be used for routine batch testing once the structure is validated by Method C.
System: Waters Acquity UPLC H-Class or equivalent.
Column: BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 5% B
5.0 min: 95% B
6.0 min: 95% B
Detection: UV at 254 nm and MS (ESI+).
Note: Regioisomers usually separate well on C18 columns due to differences in dipole moment. The 1,5-isomer is often more sterically congested and may elute slightly earlier than the planar 1,3-isomer.
Validation Workflow
This decision tree ensures scientific rigor during scale-up.
Diagram 2: The Validation Decision Matrix
Figure 2: A systematic workflow for validating pyrazole regiochemistry. Note that 1H-15N HMBC is triggered when standard proton NMR is ambiguous.
References
Gosselin, F. et al. (2023).[2] "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." MDPI. Link
Foces-Foces, C. et al. (1994). "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution." Journal of Chemical Society, Perkin Transactions 2. Link
Larghi, E. L. et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link
Silva, V. L. et al. (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. Link
BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." Link
A Comprehensive Guide to the Safe Disposal of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
This document provides essential procedural guidance for the safe and compliant disposal of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole. As a specialized heterocyclic compound incorporating both a halogenated pyrazole ring an...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe and compliant disposal of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole. As a specialized heterocyclic compound incorporating both a halogenated pyrazole ring and a reactive propargyl group, meticulous adherence to proper disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Profile and Core Safety Principles
Understanding the chemical nature of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is fundamental to appreciating the causality behind these disposal protocols. The molecule's structure suggests a multi-faceted hazard profile:
Halogenated Heterocycle: The 4-bromopyrazole moiety indicates that this compound should be treated as a halogenated organic waste.[3] Halogenated compounds can have toxicological effects and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts.[4][5] Studies have shown that both the heterocyclic core and halogen atoms can contribute to a compound's toxicity.[4]
Propargyl Group: The prop-2-yn-1-yl (propargyl) group contains a terminal alkyne, which is a high-energy functional group. Propargyl-containing compounds can be reactive, potentially flammable, and may polymerize under certain conditions, such as exposure to heat or certain catalysts.[6][7] Propargyl alcohol, a related compound, is classified as toxic, flammable, and corrosive.[8][9][10]
General Pyrazole Toxicity: Pyrazole and its derivatives can be toxic if ingested or inhaled and may cause skin and eye irritation.[11][12]
Given these characteristics, the core principle of disposal is risk mitigation through containment and segregation . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][13]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any waste handling procedures, a comprehensive PPE strategy is mandatory to minimize exposure.
PPE Category
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][14]
Protects against splashes of liquid waste or contact with solid particles.
Skin Protection
Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][15]
Prevents skin contact, which can cause irritation and potential absorption.[16][17]
Respiratory Protection
If handling as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.[1]
Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[14][16]
Hand Hygiene
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
A fundamental practice to prevent accidental ingestion and cross-contamination.
Step-by-Step Disposal Protocol
The required method for the disposal of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is through a licensed professional waste disposal service.[1] The following protocol details the steps for waste collection and temporary storage in the laboratory.
Experimental Protocol for Waste Collection:
Waste Segregation:
At the point of generation, designate a specific waste stream for "Halogenated Organic Waste." [3]
Do NOT mix this waste with non-halogenated solvents or other incompatible waste streams.[18][19] Mixing incompatible chemicals can lead to dangerous reactions.[13][19] Use separate, dedicated waste beakers for each waste type during experiments to prevent accidental mixing.[20]
Containerization:
Select a waste container that is chemically compatible with 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole and any solvents used. Glass containers are generally suitable.[6] Avoid using containers that may be attacked by organic compounds.[18]
The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[18]
Use separate containers for solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions in organic solvents).[1]
Do not fill containers beyond 90% capacity to allow for vapor expansion.[18]
Labeling:
Properly labeling waste is a critical regulatory requirement.[18] Each container must be clearly labeled with the following information:
The full chemical name: "Waste 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole." [1] Do not use abbreviations or chemical formulas.[18]
A complete list of all constituents by percentage or volume, including any solvents.[18]
Appropriate hazard warnings or pictograms (e.g., flammable, toxic, irritant).[21]
The date the container was first used for waste accumulation.[18]
On-Site Storage (Satellite Accumulation Area):
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[18] This area should be under the control of laboratory personnel.
Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[6][15]
Store incompatibles, such as strong oxidizing agents and strong acids, separately.[1][18]
The SAA must be inspected weekly for any signs of leakage.[18]
Arranging for Final Disposal:
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[1]
Follow all institutional and regulatory procedures for waste handover. This typically involves incineration for halogenated organic compounds.[22][23]
Spill and Cleanup Procedures
Immediate and appropriate response to a spill is crucial for maintaining a safe laboratory environment.
Small Spills (Solid): Carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[1][14]
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Scoop the absorbed material into the designated hazardous waste container.[1]
Cleanup Materials: All contaminated materials used for cleanup (e.g., absorbent pads, gloves, wipes) must also be placed in the labeled hazardous waste container for disposal.[1][24]
Large Spills: Evacuate the area and contact your institution's emergency response team or EH&S department immediately.[15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole waste generated in the laboratory.
Caption: Workflow for the safe disposal of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
ChemicalBook. (2026, January 17). 4-Bromopyrazole - Safety Data Sheet.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Benchchem. Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG14-Boc.
Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
Quest. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
ChemicalBook. Pyrazole - Safety Data Sheet.
Benchchem. (2025, December). Essential Safety and Operational Guide for Handling Propargyl-PEG4-Br.
Fisher Scientific. (2009, June 2). SAFETY DATA SHEET - 4-Bromopyrazole.
Fisher Scientific. SAFETY DATA SHEET - Pyrazole.
Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
Santa Cruz Biotechnology. Propargyl chloride.
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
NOAA. PROPARGYL ALCOHOL - CAMEO Chemicals.
MedLab. (2019, June 15). Laboratory Waste Management: The New Regulations.
ChemicalBook. (2026, February 3). Pyrazole | 288-13-1.
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
BASF. (2026, January 20). Safety data sheet.
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
AgroParisTech. Liquid waste - Chimactiv.
PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
Personal protective equipment for handling 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Topic: Personal protective equipment for handling 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 141302-33-2 analog/derivative) is a functionalized heterocyclic building block combining a halogenated pyrazole core with a reactive propargyl (alkyne) tail.[1] It is primarily employed in Click Chemistry (CuAAC) and fragment-based drug discovery (FBDD).
Critical Safety Alert: While the pyrazole ring confers stability, the propargyl moiety introduces latent energetic properties and alkylating potential. This compound must be treated as a severe irritant, potential lachrymator, and alkylating agent . Strict adherence to the "Principle of Analogous Hazard" is required where specific toxicological data is absent.
Part 1: Chemical Profile & Hazard Identification
Scientific Rationale: As a specific SDS for this exact derivative is often unavailable in public repositories, we derive its safety profile from its two parent pharmacophores: 4-bromopyrazole (Skin/Eye Irritant) and propargyl bromide (Lachrymator, Flammable, Shock-sensitive).
Context: This compound is often reacted with azides.[2]
Weighing:
Never weigh on an open bench. Use a static-free balance inside a fume hood.
If the compound is an oil/low-melting solid, use a pre-tared glass syringe or positive displacement pipette to avoid aerosolization.
Solvent Selection:
Dissolve immediately in DMSO, DMF, or t-Butanol/Water .
Note: Solutions are safer than solids as they mitigate dust explosion risks and inhalation hazards.
Catalyst Addition:
When performing CuAAC (Click reaction), add the Copper source (e.g., CuSO4/Sodium Ascorbate) last or as a pre-complexed mixture to prevent uncontrolled acetylide formation.
Graphviz Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound from storage to disposal.
Caption: Operational workflow emphasizing containment during weighing and chelation during quenching to prevent acetylide accumulation.
Part 4: Emergency Response & Spill Management
Spill Decision Tree
Scenario: You have dropped a vial containing 500mg of the compound.
Evacuate: Clear the immediate area (radius: 10 ft).
Assess: Is it a solid powder or an oil?
Solid: Do NOT sweep (generates dust). Cover with a wet paper towel (soaked in ethanol/water) to dampen, then scoop into a waste jar.
Liquid/Oil: Absorb with vermiculite or sand. Do not use paper towels alone (rapid evaporation of solvent).
Decontaminate: Scrub surface with 10% Sodium Thiosulfate (neutralizes alkylating potential) followed by detergent water.
First Aid
Eye Contact: Flush immediately for 15 minutes . The propargyl group is a mucous membrane irritant; speed is critical to prevent corneal clouding.
Skin Contact: Wash with soap and water (lipophilic compound). Do not use alcohol, as it may enhance skin absorption.
Part 5: Waste Disposal & Deactivation
Regulatory Compliance: This compound contains bromine and nitrogen.[3]
Waste Stream:Halogenated Organic Waste .
Deactivation (Pre-disposal):
If the waste contains unreacted terminal alkynes and copper catalyst, treat with EDTA or sodium sulfide to strip copper ions and prevent the formation of explosive copper acetylides in the waste drum.
Labeling: Must be labeled "Toxic, Irritant, Halogenated."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
Wikipedia (2025). Propargyl bromide: Safety and Hazards. Retrieved from [Link]
Organic Chemistry Portal (2025). Synthesis of Pyrazoles and Propargyl Derivatives. Retrieved from [Link]